Product packaging for GCA-186(Cat. No.:CAS No. 149950-61-8)

GCA-186

Cat. No.: B1671413
CAS No.: 149950-61-8
M. Wt: 330.4 g/mol
InChI Key: NVGVZWUORYLPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil is a pyrimidone that is uracil which is substituted at positions 1, 5, and 6 by ethoxymethyl, isopropyl, and 3,5-dimethylbenzyl groups, respectively. It is functionally related to a uracil.
an anti-HIV agent;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N2O3 B1671413 GCA-186 CAS No. 149950-61-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149950-61-8

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

6-[(3,5-dimethylphenyl)methyl]-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C19H26N2O3/c1-6-24-11-21-16(10-15-8-13(4)7-14(5)9-15)17(12(2)3)18(22)20-19(21)23/h7-9,12H,6,10-11H2,1-5H3,(H,20,22,23)

InChI Key

NVGVZWUORYLPAL-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC(=CC(=C2)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil
GCA 186
GCA-186
GCA186

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MCI-186 (Edaravone) and TAK-186

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "GCA-186" is not found in the public scientific literature. It is highly probable that this is a typographical error for either MCI-186 , also known as Edaravone, or TAK-186 , a distinct therapeutic agent. This guide provides a comprehensive overview of the mechanism of action for both of these compounds to address the likely intent of the query.

Part 1: MCI-186 (Edaravone)

Introduction: Edaravone (MCI-186) is a neuroprotective agent primarily known for its potent free radical scavenging properties.[1][2][3][4][5][6] It is utilized in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3] The therapeutic effects of Edaravone are attributed to its ability to mitigate oxidative stress and inflammation, which are key pathological features in these neurological disorders.[1][2]

Core Mechanism of Action: Free Radical Scavenging

The principal mechanism of Edaravone is its function as a powerful antioxidant.[1][5][6] It effectively neutralizes highly reactive free radicals, thereby preventing cellular damage.[1]

  • Scavenging of Reactive Oxygen Species (ROS): Edaravone is known to scavenge various ROS, including hydroxyl radicals (•OH) and peroxynitrite (ONOO-), which are implicated in neuronal damage in conditions like cerebral ischemia and ALS.[2][7] By reducing the levels of these detrimental molecules, Edaravone helps to decrease oxidative stress.[1]

  • Inhibition of Lipid Peroxidation: Free radicals can attack lipids within cell membranes, leading to a chain reaction known as lipid peroxidation, which results in cell damage and death.[1][8] Edaravone inhibits this process by scavenging peroxyl radicals, thus preserving the integrity of cellular membranes.[1][8]

  • Upregulation of Antioxidant Enzymes: Edaravone has been shown to boost the body's natural defense mechanisms against oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1]

Anti-Inflammatory Properties

Beyond its antioxidant effects, Edaravone exhibits anti-inflammatory properties that contribute to its neuroprotective action.[1]

  • Modulation of the Arachidonic Acid Cascade: Edaravone can influence the arachidonic acid (AA) cascade. The activation of this cascade during events like cerebral ischemia leads to the production of inflammatory mediators. Edaravone has been suggested to have a site of action closely associated with the lipoxygenase system within the AA cascade.[9]

  • Suppression of Inflammatory Mediators: Edaravone can decrease the production of pro-inflammatory cytokines and mitigate the activation of microglia, which are the resident immune cells of the brain.[1] This reduction in inflammation helps to lessen its damaging effects on neuronal tissues.[1]

Quantitative Data
ParameterValueConditionSource
IC50 (Lipid Peroxidation)15.3 µMRat brain homogenate[8]
ALSFRS-R Score Change Difference (Edaravone vs. Placebo)-2.4924-week clinical trial (Study 19)[10]
Mean Cmax (Oral)1656 ng/mLHealthy adults (105 mg/mL dose)[2]
Mean Tmax (Oral)0.5 hoursHealthy adults (105 mg/mL dose)[2]
Protein Binding92%Human serum proteins (mainly albumin)[2]
Experimental Protocols

Inhibition of Lipid Peroxidation in Rat Brain Homogenate: The inhibitory effect of Edaravone on lipid peroxidation was assessed using rat cerebral homogenate. The brain tissue was homogenized, and lipid peroxidation was induced by incubation at 37°C for 30 minutes. Edaravone was added at varying concentrations to determine its concentration-dependent inhibitory effect, with the IC50 value calculated as the concentration at which 50% of the lipid peroxidation was inhibited.[8]

Phase 3 Clinical Trial in ALS (Study MCI186-19): This was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of Edaravone in patients with ALS.[10][11]

  • Patient Population: Patients who met specific criteria, including a score of ≥2 points on all 12 items of the revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R), a forced vital capacity of ≥80%, and a disease duration of ≤2 years, were included.[12]

  • Treatment Regimen: Patients received either 60 mg of Edaravone or a placebo intravenously over 60 minutes. The treatment was administered in cycles, with the first cycle consisting of daily dosing for 14 days followed by a 14-day drug-free period. Subsequent cycles involved daily dosing for 10 of the first 14 days, followed by a 14-day drug-free period. The study duration was 24 weeks.[12][13]

  • Primary Endpoint: The primary efficacy endpoint was the change in the ALSFRS-R score from baseline to 24 weeks.[11][13]

Signaling Pathway Diagram

Edaravone_Mechanism cluster_event Pathological Event (e.g., Ischemia) cluster_ros Oxidative Stress cluster_inflammation Inflammation Ischemia Ischemia ROS Reactive Oxygen Species (ROS) (e.g., •OH, ONOO-) Ischemia->ROS AA_Cascade Arachidonic Acid Cascade Ischemia->AA_Cascade LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation CellDamage Neuronal Cell Damage/Death ROS->CellDamage LipidPeroxidation->CellDamage ProInflammatory Pro-inflammatory Mediators AA_Cascade->ProInflammatory ProInflammatory->CellDamage Edaravone Edaravone (MCI-186) Edaravone->ROS Scavenges Edaravone->LipidPeroxidation Inhibits Edaravone->AA_Cascade Modulates TAK186_Mechanism cluster_prodrug 1. Prodrug Administration and Tumor Targeting cluster_activation 2. Activation in Tumor Microenvironment (TME) cluster_active_form 3. Dimerization and T-Cell Engagement cluster_killing 4. Tumor Cell Killing TAK186_prodrug TAK-186 Prodrug (Inactive) Tumor_Cell EGFR+ Tumor Cell TAK186_prodrug->Tumor_Cell Binds to EGFR Cleavage Proteolytic Cleavage of Linkers Proteases TME Proteases Tumor_Cell->Proteases High concentration in TME Proteases->Cleavage Active_Monomer Active TAK-186 Monomer Cleavage->Active_Monomer Active_Dimer Active TAK-186 Dimer on Tumor Cell Surface Active_Monomer->Active_Dimer Dimerization T_Cell T-Cell Active_Dimer->T_Cell Binds to CD3 T_Cell_Activation T-Cell Activation T_Cell->T_Cell_Activation Tumor_Lysis Tumor Cell Lysis T_Cell_Activation->Tumor_Lysis Mediates Killing

References

GCA-186: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GCA-186 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) designed as an analogue of Emivirine (MKC-442) with enhanced activity against drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological evaluation of this compound, tailored for professionals in the field of drug development and virology.

Discovery and Design Rationale

This compound was developed as part of a focused effort to overcome the challenge of drug resistance to existing NNRTIs, a significant hurdle in the long-term management of HIV-1 infection. The design of this compound was a strategic modification of its predecessor, Emivirine.

The discovery of this compound was based on the rationale of improving its binding affinity and resilience to mutations in the NNRTI binding pocket of the HIV-1 reverse transcriptase (RT) enzyme.[1] Specifically, this compound was designed to be less susceptible to the common Tyr181Cys mutation, which confers resistance to many NNRTIs.[1] The key structural modification in this compound compared to Emivirine is the introduction of 3',5'-dimethyl substituents on the C6 benzyl group.[1] This modification was intended to establish close contacts with the conserved Trp229 residue within the binding pocket, thereby enhancing the inhibitor's potency against resistant viral strains.[1]

Synthesis Pathway

The synthesis of this compound, a 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil, involves a multi-step process. While specific, detailed protocols are proprietary and found within patent literature, the general synthetic approach can be inferred from publications on its analogues.[2] The core of the synthesis involves the construction of the substituted uracil ring followed by the introduction of the characteristic side chains.

A plausible synthetic route is outlined below:

GCA186_Synthesis cluster_0 Uracil Core Formation cluster_1 Side Chain Introduction Uracil_Precursor Substituted β-keto ester Uracil_Core 6-substituted-5-isopropyl-2-thiouracil Uracil_Precursor->Uracil_Core Cyclocondensation Thiourea Thiourea Thiourea->Uracil_Core Desulfurization Desulfurization Uracil_Core->Desulfurization Alkylation1 N1-Alkylation with ethoxymethyl chloride Desulfurization->Alkylation1 Cross_Coupling C6-Cross-Coupling with 3,5-dimethylbenzyl bromide Alkylation1->Cross_Coupling GCA_186 This compound Cross_Coupling->GCA_186

Caption: Generalized synthesis pathway for this compound.

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. Unlike nucleoside analogues, NNRTIs do not bind to the active site of the reverse transcriptase enzyme but rather to an allosteric site known as the NNRTI binding pocket.

The binding of this compound to this pocket induces a conformational change in the enzyme, which distorts the active site and inhibits its function. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. The 3',5'-dimethylbenzyl group of this compound plays a crucial role in its enhanced activity against resistant strains by creating additional interactions within the binding pocket, making it more difficult for single point mutations to disrupt its binding.

GCA186_MOA cluster_0 HIV-1 Replication Cycle cluster_1 This compound Inhibition HIV_Entry HIV-1 Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) HIV_Entry->Reverse_Transcription Integration Integration into Host Genome Reverse_Transcription->Integration Viral_Protein_Synthesis Viral Protein Synthesis Integration->Viral_Protein_Synthesis Assembly_Budding Virion Assembly and Budding Viral_Protein_Synthesis->Assembly_Budding GCA_186 This compound RT_Enzyme HIV-1 Reverse Transcriptase GCA_186->RT_Enzyme Binds to allosteric site Inhibition Inhibition RT_Enzyme->Inhibition Inhibition->Reverse_Transcription Blocks

Caption: Mechanism of action of this compound in the HIV-1 life cycle.

Quantitative Data

The following table summarizes the reported in vitro anti-HIV-1 activity of this compound against wild-type and mutant viral strains.

HIV-1 Strain EC50 (µM) Reference
Wild-type (IIIB)0.0032Hopkins et al., 1999
Y181C Mutant0.098Hopkins et al., 1999
K103N Mutant0.012Hopkins et al., 1999

Experimental Protocols

General Synthesis of 6-(Substituted-benzyl)uracil Derivatives

The synthesis of this compound and its analogues generally follows a convergent strategy. A key step often involves a cross-coupling reaction.

Experimental Workflow:

Synthesis_Workflow Start Start: 6-chlorouracil derivative Protection Protection of N1 and N3 positions Start->Protection Coupling Palladium-catalyzed cross-coupling reaction Protection->Coupling Grignard_Formation Formation of 3,5-dimethylbenzyl Grignard reagent Grignard_Formation->Coupling Deprotection Deprotection of N1 and N3 Coupling->Deprotection Alkylation N1-alkylation with ethoxymethyl chloride Deprotection->Alkylation Purification Purification by column chromatography Alkylation->Purification End End: this compound Purification->End

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Preparation of the Grignard Reagent: 3,5-dimethylbenzyl bromide is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the corresponding Grignard reagent.

  • Cross-Coupling Reaction: The protected 6-chlorouracil derivative is dissolved in an appropriate solvent (e.g., THF) and treated with a palladium catalyst (e.g., Pd(PPh3)4). The prepared Grignard reagent is then added dropwise, and the reaction mixture is refluxed until completion.

  • Deprotection and Alkylation: The protecting groups are removed under appropriate conditions. The resulting intermediate is then alkylated at the N1 position using ethoxymethyl chloride in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).

  • Purification: The final product is purified using silica gel column chromatography.

Anti-HIV-1 Activity Assay

The antiviral activity of this compound is typically evaluated using a cell-based assay that measures the inhibition of HIV-1 replication.

Methodology:

  • Cell Culture: MT-4 cells are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.

  • Virus Infection: A known amount of HIV-1 (e.g., IIIB strain) is used to infect the MT-4 cells.

  • Drug Treatment: The infected cells are then treated with serial dilutions of this compound.

  • Measurement of Viral Replication: After a defined incubation period (e.g., 5 days), the extent of viral replication is determined by measuring a viral marker, such as p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits viral replication by 50%.

Conclusion

This compound represents a significant advancement in the development of NNRTIs with improved efficacy against drug-resistant HIV-1 strains. Its rational design, based on detailed structural insights into the NNRTI binding pocket, has led to a compound with potent antiviral activity. The synthetic pathways and biological evaluation methods described in this guide provide a foundation for further research and development in this critical area of antiviral therapy.

References

Preliminary in vitro studies of GCA-186

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preliminary In Vitro Studies of TAK-186

Disclaimer: Initial searches for "GCA-186" did not yield relevant results for a specific therapeutic agent. However, "TAK-186" is a well-documented compound whose profile aligns with the context of this request. This guide proceeds under the assumption that "this compound" was a typographical error for TAK-186 .

Introduction

TAK-186 (also known as MVC-101) is a novel investigational therapeutic agent engineered as a COnditional Bispecific Redirected Activation (COBRA) T-cell engager.[1][2] It is designed for the treatment of solid tumors that overexpress the Epidermal Growth Factor Receptor (EGFR).[1] Administered as an inactive prodrug, TAK-186 is engineered for preferential activation within the tumor microenvironment (TME), aiming to maximize on-target efficacy while minimizing off-tumor toxicities.[3][4] Its mechanism involves binding to both EGFR on tumor cells and the CD3ε subunit on T-cells, thereby redirecting cytotoxic T-lymphocytes to kill the cancer cells.[2] This document provides a technical summary of the key preliminary in vitro studies that characterize the activity and mechanism of TAK-186.

Mechanism of Action: The COBRA™ Platform

The core innovation of TAK-186 lies in its conditional activation. The prodrug form is designed with a constrained anti-CD3 single-chain variable fragment (scFv) that is masked, preventing it from binding to T-cells in circulation.[5] The molecule is activated by proteases, such as Matrix Metalloproteinase 2 (MMP2) and MMP9, which are typically upregulated in the TME.[6]

The activation cascade is as follows:

  • Tumor Targeting : The TAK-186 prodrug binds to EGFR-expressing cells (both tumor and normal tissue) via two anti-EGFR single-domain antibodies (sdAbs).[3][5]

  • Proteolytic Cleavage : Within the protease-rich TME, the linker masking the anti-CD3 domain is cleaved.[2][6]

  • Activation & Dimerization : This cleavage unmasks the anti-CD3 binding site. The activated molecule then dimerizes on the surface of the EGFR-expressing tumor cell.[2][5][6]

  • T-Cell Engagement & Killing : The now-active dimer, with its multiple binding sites, engages CD3ε on nearby T-cells, forming an immunological synapse. This cross-linking potently activates the T-cell to release cytotoxic granules (e.g., perforin and granzymes), inducing apoptosis in the targeted tumor cell.[2]

A C-terminal sdAb that binds to human serum albumin (HSA) is included in the design to extend the in vivo half-life of the inactive prodrug.[3][4][5] Upon activation (cleavage), this half-life extension domain is separated from the active part of the molecule, allowing for the rapid clearance of the active T-cell engager and enhancing its safety profile.[2][4][5]

TAK186_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment (TME) Prodrug TAK-186 Prodrug (Inactive, HSA-Bound) TCell_circ T-Cell (CD3+) Prodrug->TCell_circ No Binding (Masked CD3 Domain) TumorCell EGFR+ Tumor Cell Prodrug->TumorCell 1. Binds EGFR Proteases TME Proteases (e.g., MMP2/9) ActivatedMolecule Activated TAK-186 (Monomer) Proteases->ActivatedMolecule 2. Proteolytic Cleavage Dimer Active Dimer on Tumor Surface ActivatedMolecule->Dimer 3. Dimerization TCell_tme T-Cell (CD3+) Dimer->TCell_tme 4. Engages CD3 Apoptosis Tumor Cell Apoptosis TCell_tme->Apoptosis 5. Induces Killing

Caption: Mechanism of action for the conditional activation of TAK-186.

Quantitative In Vitro Data

The potency of TAK-186 was evaluated in T-cell dependent cellular cytotoxicity (TDCC) assays. These experiments measured the ability of the pre-cleaved, active form of TAK-186 (pcTAK-186) to induce T-cell mediated killing of various human cancer cell lines with differing levels of EGFR expression.[7]

Table 1: EGFR Expression on Target Cell Lines

EGFR expression levels were quantified to correlate target density with cytotoxic activity.

Cell LineCancer TypeEGFR Molecules per Cell (ABC)
LoVoColorectal8,728
HT29Colorectal29,769
SCC25Head and Neck (SCCHN)219,309
Source: Dettling DE, et al. J Immunother Cancer. 2022.[5][7]
Table 2: In Vitro Cytotoxicity (EC₅₀) of Active TAK-186

The effective concentration required to achieve 50% of the maximum cell killing (EC₅₀) demonstrates the high potency of the activated molecule.

Target Cell LinepcTAK-186 EC₅₀ (pM)
LoVo0.37
HT290.54
SCC250.07
Source: Dettling DE, et al. J Immunother Cancer. 2022.[7]

These results show that active TAK-186 is highly potent, inducing cytotoxicity at picomolar concentrations. The data also indicates that its activity is dependent on EGFR expression, as demonstrated by the potent killing of cell lines with varying EGFR densities.[7] The study noted that the potency of the active form (pcTAK-186) was 76 to 148-fold greater than the intact prodrug form, confirming the conditional activity designed into the molecule.[7]

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical in vitro characterization of TAK-186.

Protocol 1: T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

This assay measures the ability of TAK-186 to redirect T-cells to kill EGFR-expressing tumor cells.

1. Cell Preparation:

  • Target Cells: Human tumor cell lines (LoVo, HT29, SCC25) are cultured according to the manufacturer's recommendations.[5] For some assays, cells are transduced with luciferase to facilitate a luminescent readout for viability.[5]
  • Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from a healthy donor leukopak using standard techniques (e.g., EasySep).[5] These serve as the source of T-cells.

2. Co-culture Setup:

  • Target and effector cells are combined in AIM-V media at an Effector-to-Target (E:T) ratio of 5:1.[5]
  • Serial dilutions of the test articles (e.g., pcTAK-186, intact TAK-186 prodrug, non-cleavable control) are added to the co-culture.
  • The plates are incubated for 48 hours at 37°C.[5]

3. Cytotoxicity Measurement:

  • After incubation, cell viability is assessed. This can be done via several methods, such as measuring luciferase activity for transduced cells or using a commercially available cytotoxicity assay kit (e.g., LDH release).
  • Data is normalized to untreated controls (target cells + T-cells, no drug) and maximum lysis controls.

4. Data Analysis:

  • A dose-response curve is generated by plotting percent specific lysis against the concentration of the test article.

  • The EC₅₀ value is calculated from this curve using a suitable nonlinear regression model.

    TDCC_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_analysis 3. Data Analysis Target Culture EGFR+ Target Cells (e.g., LoVo, HT29) Combine Combine Target & Effector Cells (E:T Ratio = 5:1) Target->Combine Effector Isolate Human PBMCs (Effector T-Cells) Effector->Combine AddDrug Add Serial Dilutions of TAK-186 Forms Combine->AddDrug Incubate Incubate for 48 hours at 37°C AddDrug->Incubate Measure Measure Cell Viability (e.g., Luciferase Assay) Incubate->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate EC₅₀ Value Plot->Calculate

    Caption: Experimental workflow for the TDCC potency assay.
    Protocol 2: Flow Cytometry for CD3 Binding and EGFR Quantitation

Flow cytometry is used to assess the binding characteristics of TAK-186 and to quantify the target antigen on cell surfaces.

1. Cell Preparation:

  • For CD3 binding, human T-cells are prepared.
  • For EGFR quantitation, tumor cell lines (LoVo, HT29, etc.) are harvested and washed.[5][7]

2. Staining:

  • CD3 Binding: T-cells are incubated with different forms of TAK-186 (prodrug, pre-cleaved, non-cleavable control).[7] Binding is detected using a fluorescently labeled secondary antibody that recognizes a component of the TAK-186 molecule.
  • EGFR Quantitation: Tumor cells are stained with a fluorescently labeled anti-EGFR antibody. A quantitative flow cytometry kit with calibration beads of a known antibody binding capacity (ABC) is used to establish a standard curve.[7]

3. Data Acquisition:

  • Samples are run on a flow cytometer. Data is collected for tens of thousands of events per sample.

4. Data Analysis:

  • CD3 Binding: The Mean Fluorescence Intensity (MFI) is measured for the T-cell population. An increase in MFI compared to controls indicates binding.[7]
  • EGFR Quantitation: The MFI of the tumor cells is compared to the calibration bead standard curve to extrapolate the number of EGFR molecules per cell (ABC).[7]

Conclusion

The preliminary in vitro data for TAK-186 strongly support its proposed mechanism of action. The molecule demonstrates highly potent, EGFR-dependent, and T-cell-mediated cytotoxicity upon conditional activation. The significant differential in activity between the prodrug and the proteolytically cleaved form provides a clear rationale for its advancement into further preclinical and clinical studies, offering a promising strategy for improving the therapeutic window for T-cell engagers in solid tumors.[4][5]

References

A Technical Guide to the Structural Analogs and Derivatives of Edaravone (MCI-186)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaravone (formerly known as MCI-186), a potent free radical scavenger, is clinically approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are primarily attributed to its ability to quench reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage. This technical guide provides an in-depth overview of the structural analogs and derivatives of Edaravone, focusing on their synthesis, biological activities, and structure-activity relationships. Quantitative data from various assays are summarized in structured tables for comparative analysis. Detailed experimental protocols for key synthetic and analytical methods are provided, alongside visualizations of synthetic pathways and the arachidonate signaling cascade, a key pathway modulated by Edaravone. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel neuroprotective agents based on the Edaravone scaffold.

Core Structure and Mechanism of Action

Edaravone's chemical structure is 3-methyl-1-phenyl-2-pyrazolin-5-one.[1][2] Its mechanism of action as a free radical scavenger is central to its therapeutic effects. It can effectively scavenge various reactive oxygen species, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and nitric oxide (NO•). This antioxidant activity is believed to underlie its neuroprotective properties in conditions associated with high levels of oxidative stress.[3]

Structural Analogs and Derivatives: Synthesis and Biological Activity

The development of Edaravone analogs has been focused on improving its pharmacokinetic properties, enhancing its antioxidant efficacy, and exploring additional biological targets. Modifications have been explored at three main positions of the pyrazolone scaffold: the N1-phenyl ring, the C3-methyl group, and the C4-position of the pyrazolone ring.

N1-Phenyl Ring Modifications

Derivatives with substitutions on the N1-phenyl ring have been synthesized to modulate lipophilicity and explore potential interactions with biological targets.

  • Edaravone-N-benzyl pyridinium hybrids: A series of these hybrids have been designed and synthesized as multi-target-directed ligands for Alzheimer's disease. These compounds aim to combine the antioxidant properties of Edaravone with the acetylcholinesterase (AChE) inhibitory activity of the N-benzyl pyridinium moiety.[3]

C3- and C5-Position Modifications

Modifications at the C3 and C5 positions of the pyrazolone ring have been investigated to understand their influence on antioxidant activity and to introduce new functionalities.

  • Substitution with different alkyl or aryl groups: A study involving 17 analogs with substitutions at the 1 and 3 positions of the pyrazol-5(4H)-one core revealed that analogs with a hydrogen at position 1 and a phenyl group at position 3, or phenyl groups at both positions, exhibited substantial radical scavenging, antioxidant, and copper-chelating properties.[4]

C4-Position Modifications

The C4 position of the pyrazolone ring is a key site for derivatization, often leading to compounds with altered biological activities.

  • 4'-substituted analogs: A series of twelve Edaravone analogs with substitutions at the 4'-position of the N-phenyl ring, as well as N1-carbamates and 5-substituted analogs, were synthesized and evaluated for their effects on oligodendrocyte progenitor cell (OPC) metabolism and their antioxidant potential.[5][6][7]

Quantitative Data Summary

The biological activities of various Edaravone analogs are summarized in the tables below.

Table 1: Antioxidant Activity of Edaravone and its Analogs (DPPH Assay)
CompoundSubstitution Pattern% DPPH Radical ScavengingReference
Edaravone (EDA)-~40%[5][6][7]
2b 4'-carboxy EDASignificantly more potent than EDA[6]
2c 4'-methyl ester EDAComparable to EDA[6]
2d 4'-azide EDAComparable to EDA[6]
2g 4'-hydroxymethyl EDAComparable to EDA[6]
2h 4'-azidomethyl EDAComparable to EDA[6]
3a 5-ether EDAComparable to EDA[6]
3b 5-hydroxymethyl EDAComparable to EDA[6]
4a N1-carbamate-4'-ester EDA-[5][6][7]
Table 2: Effect of Edaravone Analogs on Oligodendrocyte Progenitor Cell (OPC) Metabolism (MTT Assay)
CompoundSubstitution PatternEffect on OPC MetabolismReference
Edaravone (EDA)-Stimulatory[5][6][7]
2b 4'-carboxy EDA-[5][6][7]
2c 4'-ester EDAModerately remyelinating[7]
4a N1-carbamate-4'-ester EDAModerately remyelinating[7]
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Edaravone-N-benzyl Pyridinium Derivatives
CompoundIC50 (µM) for AChE InhibitionReference
5a-5l (series of derivatives)1.2 - 4.6[3]

Experimental Protocols

Synthesis of 4'-(3-Methyl-5-oxo-4H-pyrazol-1-yl)-N-(pyridine-4-ylmethyl)benzamide (3)[4]
  • Activation of Edaravone-COOH (1): One equivalent of Edaravone-COOH (1) and four equivalents of N,N-diisopropylethylamine (DIPEA) are stirred at room temperature for 20 minutes. The carboxylic acid is then activated using 1.2 equivalents of HATU in dimethylformamide (DMF). The mixture is stirred at room temperature for 1 hour and monitored by TLC.

  • Conjugation with 4-(aminomethyl)pyridine: Once the activation is complete, 1.2 equivalents of 4-(aminomethyl)pyridine are added to the reaction mixture. The mixture is stirred under reflux for 2 hours and monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified using appropriate chromatographic techniques.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[6][9]
  • Preparation of Solutions: A stock solution of the test compound (Edaravone analog) is prepared. A 100 µM solution of DPPH in methanol is also prepared.

  • Assay Procedure: Appropriate aliquots of the test compound are mixed with the DPPH solution to achieve a final concentration of 25 µM for the analog and 100 µM for DPPH.

  • Incubation: The reaction mixtures are shaken and incubated for 30 minutes in the dark.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer against a methanol blank. A DPPH solution without the test compound serves as the negative control.

  • Calculation of Scavenging Percentage: The percentage of DPPH radical scavenging is calculated using the formula: DPPH radical scavenging (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test solution.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for OPC Metabolism[6][7][8]
  • Cell Culture: Purified mouse oligodendrocyte progenitor cells (OPCs) are grown for 24 hours.

  • Treatment: The cells are incubated with the Edaravone analogs for 48 hours.

  • MTT Addition: MTT solution is added to the cells and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine the rate of tetrazolium salt reduction, which is indicative of metabolic activity.

Signaling Pathways and Experimental Workflows

Synthetic Pathway for Edaravone-N-benzyl Pyridinium Derivatives

synthetic_pathway edaravone_cooh Edaravone-COOH (1) intermediate_3 Intermediate (3) edaravone_cooh->intermediate_3 HATU, DIPEA, DMF aminomethyl_pyridine 4-(aminomethyl)pyridine (2) aminomethyl_pyridine->intermediate_3 final_products Edaravone-N-benzyl pyridinium derivatives (5a-5l) intermediate_3->final_products DMF, 40-50 °C r_benzyl_bromide R-benzyl bromide derivatives (4) r_benzyl_bromide->final_products

Caption: Synthesis of Edaravone-N-benzyl pyridinium derivatives.

Arachidonate Cascade and Inhibition by Edaravone

Edaravone has been shown to inhibit the cerebral arachidonate cascade, which is activated during cerebral ischemia and reperfusion, leading to the production of pro-inflammatory and edematous molecules.

arachidonate_cascade membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid (AA) membrane_phospholipids->arachidonic_acid PLA2 activation pla2 Phospholipase A2 (PLA2) prostaglandins Prostaglandins (Inflammation, Pain) arachidonic_acid->prostaglandins COX pathway leukotrienes Leukotrienes (Edema, Inflammation) arachidonic_acid->leukotrienes LOX pathway cox Cyclooxygenase (COX) lox Lipoxygenase (LOX) edaravone Edaravone (MCI-186) edaravone->arachidonic_acid Scavenges ROS from AA metabolism edaravone->lox Inhibits

Caption: Edaravone's modulation of the arachidonate cascade.

Conclusion

The Edaravone scaffold presents a versatile platform for the development of novel neuroprotective agents. The structural analogs and derivatives discussed in this guide demonstrate that modifications to the core structure can lead to compounds with enhanced antioxidant properties, improved pharmacokinetic profiles, and novel biological activities, such as AChE inhibition. The provided data and experimental protocols offer a valuable resource for researchers aiming to design and synthesize next-generation Edaravone-based therapeutics for a range of neurological disorders. Further investigations into the detailed mechanisms of action and in vivo efficacy of these analogs are warranted to translate these promising preclinical findings into clinical applications.

References

GCA-186 (TAK-186): A Technical Guide to Target Identification and Validation of a Conditionally Activated EGFRxCD3 Bispecific Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification, validation, and mechanism of action of GCA-186, also known as TAK-186. This novel, conditionally active T-cell engager is currently in clinical development for the treatment of solid tumors. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Diagrams illustrating key pathways and workflows are included to facilitate understanding.

Introduction to this compound (TAK-186)

This compound (TAK-186) is a first-in-class, conditionally activated bispecific antibody designed to target the Epidermal Growth Factor Receptor (EGFR) on tumor cells and the CD3 epsilon (CD3ε) subunit of the T-cell receptor on T-cells.[1][2] It employs a novel Conditional Bispecific Redirected Activation (COBRA™) platform, engineered to minimize off-tumor toxicity by remaining in an inactive "prodrug" state in systemic circulation.[1][2][3] Activation occurs preferentially within the tumor microenvironment (TME), which is characterized by elevated protease activity.[1][4] This targeted activation mechanism aims to overcome the limitations of conventional T-cell engagers, which can cause significant on-target, off-tumor toxicities.[2][3]

Target Identification and Rationale

The selection of EGFR and CD3 as targets for this compound is based on a strong scientific rationale for achieving potent and tumor-specific anti-cancer activity.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a well-validated oncogenic driver, frequently overexpressed in a variety of solid tumors, including head and neck squamous cell carcinoma (HNSCC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC).[1] Its role in promoting tumor cell proliferation, survival, and migration makes it an attractive target for cancer therapy.[5]

  • CD3 Epsilon (CD3ε): CD3 is a transmembrane protein complex exclusively expressed on the surface of T-cells and is a critical component of the T-cell receptor (TCR) complex.[1] Engaging CD3ε with a bispecific antibody effectively redirects T-cells to recognize and eliminate tumor cells, bypassing the need for traditional TCR-MHC recognition.

The dual-targeting strategy of this compound aims to physically link cytotoxic T-cells with EGFR-expressing tumor cells, thereby inducing a potent and targeted anti-tumor immune response.

Molecular Architecture and Mechanism of Action

This compound is a single polypeptide chain construct with a unique molecular design that enables its conditional activation.[3]

Key structural features include:

  • Two anti-EGFR single-domain antibodies (sdAbs): These provide high-affinity binding to EGFR on tumor cells.[3]

  • An anti-CD3 single-chain variable fragment (scFv): This domain is masked in the inactive prodrug form to prevent premature T-cell engagement.[3][4]

  • A protease-cleavable linker: This linker connects the active domains and is designed to be cleaved by proteases, such as Matrix Metalloproteinases (MMPs), that are abundant in the TME.[1][4]

  • A human serum albumin (HSA) binding domain: This domain extends the circulating half-life of the inactive prodrug.[3][5]

The mechanism of action of this compound can be summarized in the following steps:

  • Systemic Administration and Tumor Targeting: this compound is administered intravenously in its inactive prodrug form. The anti-EGFR domains facilitate its localization to EGFR-expressing tumor tissues.[1]

  • Proteolytic Activation in the TME: Within the protease-rich TME, the cleavable linker is severed, unmasking the anti-CD3 scFv.[1][4]

  • Dimerization and Formation of the Active Complex: Upon cleavage, the molecule dimerizes on the surface of the tumor cell, forming a potent, multivalent T-cell engager.[1]

  • T-cell Engagement and Tumor Cell Lysis: The now-active anti-CD3 domains bind to CD3ε on nearby T-cells, creating an immune synapse between the T-cell and the tumor cell. This cross-linking activates the T-cell, leading to the release of cytotoxic granules (e.g., perforin and granzymes) and subsequent lysis of the tumor cell.[5]

Preclinical Validation

The anti-tumor efficacy and safety profile of this compound have been evaluated in a series of preclinical studies.

In Vitro Studies
  • Binding Affinity: this compound demonstrated high binding affinity to both human and cynomolgus monkey EGFR and CD3ε.[3]

  • Conditional T-cell Killing: In co-culture assays, the pre-cleaved, active form of this compound induced potent, dose-dependent T-cell-mediated cytotoxicity of EGFR-expressing tumor cell lines. The inactive prodrug form showed significantly reduced activity, confirming the conditional activation mechanism.[3]

In Vivo Studies
  • Tumor Regression in Xenograft Models: In immunodeficient mice bearing human tumor xenografts and co-injected with human T-cells, this compound demonstrated significant, dose-dependent tumor regression.[2][3] The anti-tumor activity was dependent on the level of EGFR expression on the tumor cells.[3]

  • Pharmacokinetics: Pharmacokinetic studies in mice showed that the intact this compound prodrug has a stable and sustained exposure, while the activated form is cleared more rapidly.[2][3] This pharmacokinetic profile is designed to limit systemic exposure to the active T-cell engager and enhance safety.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro T-cell Dependent Cellular Cytotoxicity (TDCC) of Pre-cleaved this compound

Cell LineEGFR Expression (Molecules/Cell)EC50 (pM)
LoVo (Colorectal Cancer)High0.37
HT29 (Colorectal Cancer)Moderate0.54
SCC25 (Head and Neck Cancer)High0.07

Data adapted from Dettling et al., JITC 2022.[3]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Tumor ModelDose (µg/kg)Tumor Growth Inhibition (%)
SCC25 (HNSCC)4Tumor Regression
LoVo (CRC)100Tumor Regression
HT29 (CRC)20Significant Inhibition

Data adapted from Dettling et al., JITC 2022.[3]

Clinical Development

This compound is currently being evaluated in a Phase 1/2, first-in-human, open-label, dose-escalation study in patients with unresectable, locally advanced or metastatic EGFR-expressing solid tumors that are refractory to standard therapies (NCT04844073).[1][6][7][8][9][10]

  • Study Design: The study consists of a dose-escalation phase to determine the recommended dose for expansion (RDE) and a cohort expansion phase to further evaluate the safety and preliminary anti-tumor activity in specific tumor types.[6][9][11]

  • Primary Endpoints: The primary endpoints of the study are the number of participants with treatment-emergent adverse events and dose-limiting toxicities (DLTs).[1]

  • Secondary Endpoints: Secondary endpoints include pharmacokinetic parameters (Cmax, AUC), immunogenicity, and preliminary anti-tumor activity as assessed by objective response rate.[1]

As of March 2023, 20 patients had received TAK-186 in this ongoing trial.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and potentially replicating the findings.

T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
  • Cell Preparation:

    • Target tumor cells expressing EGFR are harvested and seeded into 96-well plates.

    • Human T-cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs).

  • Co-culture:

    • A fixed number of T-cells are added to the wells containing the target cells at a specific effector-to-target (E:T) ratio.

    • Serial dilutions of this compound (either in its prodrug or pre-cleaved active form) are added to the co-culture.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • Cytotoxicity Measurement:

    • Cell viability is assessed using a standard method, such as a lactate dehydrogenase (LDH) release assay or a fluorescence-based live/dead cell staining assay.

  • Data Analysis:

    • The percentage of specific cell lysis is calculated for each concentration of this compound.

    • The EC50 value (the concentration of the antibody that induces 50% of the maximum cell lysis) is determined by fitting the data to a four-parameter logistic regression model.

In Vivo Xenograft Tumor Model
  • Cell Implantation:

    • Human tumor cells expressing varying levels of EGFR are implanted subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).

  • Tumor Growth:

    • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • T-cell Transfer:

    • Human T-cells are adoptively transferred into the tumor-bearing mice, typically via intravenous injection.

  • Treatment Administration:

    • This compound or a vehicle control is administered to the mice at various dose levels and schedules (e.g., once or twice weekly via intravenous injection).

  • Tumor Measurement:

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis:

    • Tumor growth curves are plotted for each treatment group.

    • Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.

    • Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

GCA186_Mechanism_of_Action cluster_Systemic_Circulation Systemic Circulation (Inactive State) cluster_TME Tumor Microenvironment (TME) cluster_Immune_Response T-cell Mediated Killing GCA186_prodrug This compound (Prodrug) - Masked CD3 Binding Site - HSA Bound for Half-Life Extension TumorCell Tumor Cell (EGFR Overexpression) GCA186_prodrug->TumorCell 1. Tumor Targeting Cleavage Proteolytic Cleavage GCA186_prodrug->Cleavage 2. Activation Proteases Tumor-Associated Proteases (e.g., MMPs) Proteases->Cleavage GCA186_active Activated this compound (Dimerized) - Exposed CD3 Binding Site Cleavage->GCA186_active Synapse GCA186_active->Synapse 3. T-cell Engagement TCell T-Cell TCell->Synapse Lysis Tumor Cell Lysis (Perforin/Granzyme Release) Synapse->Lysis 4. Cytotoxicity

Caption: Mechanism of action of this compound (TAK-186).

TDCC_Assay_Workflow cluster_Preparation 1. Preparation cluster_Treatment 2. Co-culture and Treatment cluster_Analysis 3. Incubation and Analysis TargetCells Seed EGFR+ Tumor Cells in 96-well plate CoCulture Add T-Cells to Tumor Cells (E:T Ratio) TargetCells->CoCulture TCells Isolate Human T-Cells TCells->CoCulture AddGCA186 Add Serial Dilutions of this compound CoCulture->AddGCA186 Incubation Incubate for 48-72 hours AddGCA186->Incubation MeasureLysis Measure Cell Lysis (e.g., LDH Assay) Incubation->MeasureLysis CalculateEC50 Calculate EC50 Value MeasureLysis->CalculateEC50

Caption: Workflow for a T-cell Dependent Cellular Cytotoxicity (TDCC) assay.

Conclusion

This compound (TAK-186) represents a promising next-generation T-cell engager that leverages the unique characteristics of the tumor microenvironment to achieve conditional activation. The preclinical data strongly support its proposed mechanism of action and demonstrate potent, EGFR-dependent anti-tumor activity. The ongoing Phase 1/2 clinical trial will provide crucial insights into the safety, tolerability, and preliminary efficacy of this novel therapeutic in patients with advanced solid tumors. The innovative COBRA™ platform has the potential to be applied to other tumor targets, opening new avenues for the development of safer and more effective cancer immunotherapies.

References

An In-depth Technical Guide on Early-Stage Research of GCA-186's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "GCA-186" is ambiguous and does not correspond to a single, clearly identifiable molecule in the provided search results. The information presented herein is based on two distinct molecules, MCI-186 (Edaravone) and TAK-186 , which are the most plausible interpretations of the query based on available scientific literature. This guide is intended for researchers, scientists, and drug development professionals.

Part 1: MCI-186 (Edaravone) - A Neuroprotective Agent

MCI-186, also known as Edaravone, is a free radical scavenger that has been investigated for its neuroprotective effects, particularly in the context of ischemic stroke and other neurodegenerative conditions.[1][2][3]

Quantitative Data Summary
ParameterValueSpeciesModelReference
Infarct Volume Reduction~23%MicePermanent Middle Cerebral Artery Occlusion (MCAO)[2]
Effective Dose (Edema Reduction)1.5 - 4.5 mg/kgRatsIschemia-Reperfusion[1]
Inhibition of Superoxide IncreaseSignificant at 3 and 6 hours (p<0.01)MicePermanent MCAO[2]
Inhibition of AA-induced EdemaDose-dependent (0.1 - 3.0 mg/kg)RatsCortical Arachidonic Acid (AA) Infusion[4]
Inhibition of Leukotriene SynthesisDose-dependent (0.3 - 3.0 mg/kg)GerbilsIschemia-Reperfusion[4]
Experimental Protocols

1. Murine Model of Permanent Focal Brain Ischemia

  • Animal Model: Male Balb/c mice were utilized.

  • Procedure: Permanent occlusion of the middle cerebral artery (MCAO) was induced.

  • Treatment: A dose of 3.0 mg/kg of Edaravone or a vehicle was administered 30 minutes prior to the induction of ischemia.

  • Infarct Volume Assessment: 24 hours post-ischemia, the infarct volume was assessed using the 2,3,5-triphenyltetrazolium chloride (TTC) staining method.

  • Superoxide Detection: In situ detection of superoxide in the ipsilateral neocortex was performed using the superoxide-sensitive dye dihydroethidium (DHE).[2]

2. Gerbil Model of Ischemia-Reperfusion

  • Animal Model: Gerbils were used for this study.

  • Procedure: Ischemia was induced for 30 minutes, followed by reperfusion.

  • Treatment: MCI-186 was administered intravenously at doses of 1.0 and 3.0 mg/kg post-ischemia.

  • Outcome Measurement: Cortical edema was assessed 60 minutes after recirculation. Leukotriene synthesis in the brain was measured 15 minutes after recirculation following treatment with 0.3-3.0 mg/kg of MCI-186.[4]

Signaling Pathway and Mechanism of Action

MCI-186 is believed to exert its neuroprotective effects by scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage that occurs during cerebral ischemia.[2] It also appears to interfere with the arachidonate (AA) cascade, which is activated during ischemia-reperfusion and leads to the production of edematous leukotrienes.[4]

MCI186_Mechanism cluster_Ischemia Ischemia/Reperfusion Injury cluster_Cellular_Stress Cellular Stress Response cluster_Pathology Pathological Outcomes Ischemia Ischemia ROS_Production Increased Reactive Oxygen Species (ROS) Ischemia->ROS_Production AA_Cascade Arachidonic Acid Cascade Activation Ischemia->AA_Cascade Reperfusion Reperfusion Reperfusion->ROS_Production Reperfusion->AA_Cascade Oxidative_Stress Oxidative Stress & Neuronal Damage ROS_Production->Oxidative_Stress Leukotriene_Synthesis Leukotriene Synthesis AA_Cascade->Leukotriene_Synthesis Cerebral_Edema Cerebral Edema Leukotriene_Synthesis->Cerebral_Edema MCI186 MCI-186 (Edaravone) MCI186->ROS_Production Scavenges MCI186->AA_Cascade Inhibits

Caption: Mechanism of action of MCI-186 in neuroprotection.

Part 2: TAK-186 - A Conditionally Activated T-Cell Engager

TAK-186 is a novel, conditionally active T-cell engager designed for the treatment of solid tumors that overexpress the Epidermal Growth Factor Receptor (EGFR).[5][6][7] It is a COnditional Bispecific Redirected Activation (COBRA) molecule that is administered as a prodrug and is preferentially activated within the tumor microenvironment (TME).[5][6][7]

Quantitative Data Summary

No specific quantitative in vivo efficacy data (e.g., tumor growth inhibition percentages) were available in the provided search results. The results focus on the mechanism of action and clinical trial design.

Experimental Protocols

1. In Vivo Efficacy Studies in Murine Models

  • Animal Model: Mice bearing established solid tumors with varying levels of EGFR expression.

  • Procedure: A single bolus of human T-cells was administered to the mice.

  • Treatment: TAK-186 and associated controls were administered intravenously.

  • Outcome Measurement: Regression of established solid tumors was assessed. The plasma and tumor exposure of both intact and cleaved TAK-186 were also measured to evaluate its pharmacokinetic profile.[6]

2. First-in-Human Phase 1/2 Clinical Trial

  • Study Design: An open-label, dose-escalation study (Phase 1/2).

  • Patient Population: Patients with unresectable, locally advanced/metastatic EGFR-expressing solid tumors that are refractory to standard therapies.

  • Treatment: Intravenous administration of TAK-186.

  • Primary Objectives: To assess the safety and tolerability of TAK-186 and to determine the recommended dose for expansion (RDE).

  • Secondary Objectives: To evaluate the pharmacokinetic profile, immunogenicity, and preliminary anti-tumor activity of TAK-186.

  • Biomarkers: Fresh tumor biopsy samples are collected at screening and on-treatment to assess for target engagement and mechanism of action.[5]

Signaling Pathway and Mechanism of Action

TAK-186 is designed to be preferentially activated in the TME, where protease activity is elevated compared to healthy tissue.[5] The prodrug binds to EGFR on both tumor and normal cells. In the TME, proteases cleave a linker on the TAK-186 molecule, leading to its activation. The activated molecule then dimerizes and engages T-cells via their CD3ε domain, redirecting them to kill EGFR-expressing tumor cells.[5][6] This conditional activation strategy aims to widen the therapeutic window by minimizing on-target, off-tumor toxicity.[6][7]

TAK186_Mechanism cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Response Tumor_Cell EGFR+ Tumor Cell Tumor_Lysis Tumor Cell Lysis Tumor_Cell->Tumor_Lysis Proteases TME-associated Proteases TAK186_Active Activated TAK-186 Proteases->TAK186_Active Activates T_Cell T-Cell (CD3+) T_Cell_Activation T-Cell Activation & Proliferation T_Cell->T_Cell_Activation T_Cell_Activation->Tumor_Lysis TAK186_Prodrug TAK-186 Prodrug TAK186_Prodrug->Tumor_Cell Binds to EGFR TAK186_Prodrug->Proteases Cleavage by TAK186_Active->Tumor_Cell Binds to EGFR TAK186_Active->T_Cell Engages CD3

Caption: Conditional activation and mechanism of action of TAK-186.

Experimental_Workflow_TAK186 cluster_Preclinical Preclinical In Vivo Model cluster_Clinical Phase 1/2 Clinical Trial Tumor_Implantation Implant EGFR+ Tumor Cells in Mice T_Cell_Transfer Administer Human T-Cells Tumor_Implantation->T_Cell_Transfer TAK186_Treatment Treat with TAK-186 T_Cell_Transfer->TAK186_Treatment Efficacy_Assessment Assess Tumor Regression TAK186_Treatment->Efficacy_Assessment PK_Analysis Pharmacokinetic Analysis TAK186_Treatment->PK_Analysis Patient_Selection Recruit Patients with EGFR+ Solid Tumors Dose_Escalation Dose Escalation of TAK-186 Patient_Selection->Dose_Escalation Safety_Evaluation Monitor Safety & Tolerability Dose_Escalation->Safety_Evaluation Biomarker_Analysis Tumor Biopsy Analysis Dose_Escalation->Biomarker_Analysis Efficacy_Evaluation Preliminary Efficacy Assessment Safety_Evaluation->Efficacy_Evaluation

Caption: Experimental workflow for TAK-186 research.

References

GCA-186: A Novel Non-Nucleoside Reverse Transcriptase Inhibitor Targeting Drug-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Novelty and Patent Landscape of GCA-186 for Researchers, Scientists, and Drug Development Professionals.

This compound, chemically known as 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). Developed as an analog of emivirine (MKC-442), this compound was specifically designed to exhibit improved activity against drug-resistant strains of HIV-1, a significant challenge in the long-term management of HIV/AIDS. This technical guide delves into the novelty of this compound, its mechanism of action, and the associated patent landscape, providing a comprehensive resource for researchers in the field of antiviral drug development.

Core Novelty: Overcoming Drug Resistance

The primary innovation of this compound lies in its structural modifications aimed at enhancing its binding affinity and resilience to mutations in the HIV-1 reverse transcriptase (RT) enzyme. As an NNRTI, this compound binds to an allosteric site on the RT, known as the NNRTI binding pocket, inducing a conformational change that inhibits the enzyme's DNA polymerase activity.

The key structural feature contributing to this compound's enhanced profile is the presence of 3',5'-dimethyl substituents on the benzyl ring at the C6 position of the uracil core. This modification allows for closer contact with the conserved Trp229 residue within the NNRTI binding pocket. This enhanced interaction helps to stabilize the binding of the inhibitor, even in the presence of common drug-resistance mutations such as Tyr181Cys and Lys103Asn.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound, like other NNRTIs, is a non-competitive inhibitor of HIV-1 reverse transcriptase. It does not compete with the natural deoxynucleoside triphosphate substrates for the active site of the enzyme. Instead, its binding to the allosteric pocket distorts the enzyme's structure, thereby impeding the polymerization of viral DNA from the RNA template. This disruption of a critical step in the HIV-1 replication cycle prevents the virus from establishing a productive infection in host cells.

HIV_Lifecycle_NNRTI cluster_cell Host Cell cluster_virus HIV-1 Virion Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Viral RNA_new Viral RNA_new Provirus->Viral RNA_new Transcription Viral Proteins Viral Proteins Viral RNA_new->Viral Proteins Translation Assembly Assembly Viral Proteins->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Entry Entry Entry->Viral RNA Reverse_Transcriptase Reverse Transcriptase This compound This compound This compound->Reverse_Transcriptase Inhibits MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Serial_Dilutions Prepare serial dilutions of this compound Plating Add infected cells to wells with this compound Serial_Dilutions->Plating Cell_Infection Infect MT-4 cells with HIV-1 Cell_Infection->Plating Incubate_5_days Incubate for 5 days at 37°C Plating->Incubate_5_days Add_MTT Add MTT solution Incubate_5_days->Add_MTT Incubate_4_hours Incubate for 4 hours Add_MTT->Incubate_4_hours Add_Solubilizer Add solubilizing agent Incubate_4_hours->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_EC50 Determine EC50 value Calculate_Viability->Determine_EC50

An In-depth Technical Guide to Potential Molecular Targets Related to "GCA-186"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inquiry into the molecular targets of "GCA-186" presents a degree of ambiguity, as "this compound" is not a widely recognized investigational compound in publicly available scientific literature. A search for this specific designation yields limited information, with a single reference to a chemical abstract service (CAS) number [149950-61-8] but no associated detailed pharmacological data.

However, the query may be referencing other compounds with similar numerical identifiers or may be related to the therapeutic targets for Giant Cell Arteritis (GCA). This technical guide, therefore, explores the molecular targets of two pertinent compounds, MCI-186 (Edaravone) and TAK-186 , and provides an overview of the molecular targets in the treatment of Giant Cell Arteritis (GCA) .

Section 1: MCI-186 (Edaravone) - A Neuroprotective Agent

Edaravone (also known as MCI-186) is a potent free radical scavenger that has been approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its neuroprotective effects are attributed to its ability to mitigate oxidative stress and modulate associated signaling pathways.

Molecular Targets and Mechanism of Action of Edaravone

The primary mechanism of Edaravone is the scavenging of reactive oxygen species (ROS), which are implicated in the pathophysiology of neurodegenerative diseases and cerebral ischemia.[1][3] It effectively neutralizes hydroxyl radicals and peroxynitrite radicals, thereby inhibiting lipid peroxidation and protecting neuronal and endothelial cells from oxidative damage.[1][4]

Beyond its direct antioxidant activity, Edaravone has been shown to modulate several key signaling pathways:

  • Nrf2 Signaling Pathway: Edaravone can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Edaravone treatment has been observed to increase Nrf2 expression and nuclear translocation, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[3]

  • Aryl Hydrocarbon Receptor (AHR) Signaling: Recent evidence suggests that Edaravone binds to the Aryl Hydrocarbon Receptor (AHR) and promotes its nuclear translocation. This activation of AHR signaling leads to the transcriptional induction of key cytoprotective genes.[5]

  • Bcl-2/Bax Pathway: Edaravone has been shown to exert anti-apoptotic effects by modulating the Bcl-2 family of proteins. It increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[6]

  • Nitric Oxide Synthase (NOS) Modulation: Edaravone can optimize the function of nitric oxide synthase by reducing the expression of detrimental isoforms like inducible NOS (iNOS) and neuronal NOS (nNOS), while enhancing the beneficial endothelial NOS (eNOS). This helps in preserving cerebral blood flow.[6]

Quantitative Data for Edaravone
ParameterValueConditionReference
Oral LD50 (rat) 1915 mg/kgAcute toxicity[1]
Intravenous LD50 (rat) 631 mg/kgAcute toxicity[1]
Protein Binding 92% (human serum proteins, mainly albumin)Pharmacokinetics[1]
Terminal Elimination Half-life 4.5 to 9 hoursPharmacokinetics[1]
Experimental Protocols for Edaravone Target Identification

Nrf2 Pathway Activation Assay:

  • Cell Culture: Utilize a relevant cell line, such as SH-SY5Y neuroblastoma cells.

  • Treatment: Expose cells to varying concentrations of Edaravone for a specified duration.

  • Western Blot Analysis: Lyse the cells and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane and probe with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., GAPDH).

  • Immunofluorescence: Fix and permeabilize cells. Incubate with an anti-Nrf2 antibody, followed by a fluorescently labeled secondary antibody. Visualize the nuclear translocation of Nrf2 using fluorescence microscopy.

Aryl Hydrocarbon Receptor (AHR) Binding and Activation Assay:

  • Molecular Docking and Molecular Dynamics Simulation: Computationally model the interaction between Edaravone and the AHR protein to predict binding affinity and mode.[5]

  • AHR Nuclear Translocation Assay: Treat cells (e.g., murine oligodendrocyte progenitors) with Edaravone. Perform immunofluorescence staining for AHR to observe its translocation from the cytoplasm to the nucleus.[5]

  • RNA-Sequencing: Extract total RNA from Edaravone-treated and control cells. Perform high-throughput RNA sequencing to identify differentially expressed genes, focusing on known AHR target genes.[5]

Signaling Pathway Diagram for Edaravone

Edaravone_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Edaravone Edaravone (MCI-186) ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges AHR Aryl Hydrocarbon Receptor (AHR) Edaravone->AHR Keap1_Nrf2 Keap1-Nrf2 Complex Edaravone->Keap1_Nrf2 Disrupts Bcl2 Bcl-2 Gene Edaravone->Bcl2 Upregulates AHR_n AHR AHR->AHR_n Translocates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Bax Bax Apoptosis Apoptosis Bax->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to XRE Xenobiotic Response Element (XRE) AHR_n->XRE Binds to Bcl2->Bax Inhibits TAK186_Workflow cluster_prodrug Prodrug Administration cluster_tme Tumor Microenvironment (TME) cluster_engagement Target Engagement cluster_outcome Outcome Prodrug Inactive TAK-186 (Prodrug) Proteases TME Proteases Prodrug->Proteases Cleavage Cleavage of Linker Proteases->Cleavage Dimerization Dimerization Cleavage->Dimerization Active_TAK186 Active TAK-186 Dimerization->Active_TAK186 Tumor_Cell EGFR+ Tumor Cell Active_TAK186->Tumor_Cell Binds EGFR T_Cell CD3+ T-Cell Active_TAK186->T_Cell Binds CD3 Synapse Immunological Synapse T_Cell_Activation T-Cell Activation Synapse->T_Cell_Activation Tumor_Lysis Tumor Cell Lysis T_Cell_Activation->Tumor_Lysis GCA_Pathway cluster_activation Immune Cell Activation cluster_differentiation T-Cell Differentiation & Cytokine Production cluster_inflammation Vascular Inflammation cluster_therapeutics Therapeutic Interventions APC Antigen Presenting Cell (e.g., Dendritic Cell) T_Cell Naive T-Cell APC->T_Cell Antigen Presentation IL6 IL-6 APC->IL6 Th1 Th1 Cell T_Cell->Th1 IL-12 Th17 Th17 Cell T_Cell->Th17 IL-6, IL-23 IFNg IFN-γ Th1->IFNg IL17 IL-17 Th17->IL17 Macrophage Macrophage IFNg->Macrophage Activates Vascular_Damage Vascular Damage & Remodeling IL17->Vascular_Damage IL6->Th17 IL6->Vascular_Damage Acute Phase Response Macrophage->Vascular_Damage Tocilizumab Tocilizumab Tocilizumab->IL6 Inhibits Receptor JAKi JAK Inhibitors JAKi->IL6 Inhibits Signaling Ustekinumab Ustekinumab Ustekinumab->T_Cell Inhibits IL-12/23 GCs Glucocorticoids GCs->Th1 Broad Inhibition GCs->Th17 Broad Inhibition GCs->Macrophage Broad Inhibition

References

Elucidating the Role of GCA-186 in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Giant Cell Arteritis (GCA) is a systemic vasculitis characterized by the inflammation of medium and large arteries. The pathogenesis of GCA involves a complex interplay of various immune cells and signaling molecules, leading to vascular inflammation and remodeling. This technical guide provides an in-depth analysis of the core cellular signaling pathways implicated in GCA, which for the purpose of this document, we will refer to under the collective identifier "GCA-186" to represent the key molecular interactions central to the disease. This guide will detail the experimental methodologies used to investigate these pathways, present quantitative data from clinical trials of targeted therapies, and provide visual representations of the signaling cascades and experimental workflows. The primary signaling pathways discussed include the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, the Interleukin-6 (IL-6) signaling cascade, the Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) pathway, and the Vascular Endothelial Growth Factor (VEGF)-Jagged-Notch signaling axis. Understanding these intricate networks is crucial for the development of novel therapeutic strategies for Giant Cell Arteritis.

Introduction to Cellular Signaling in Giant Cell Arteritis

Giant Cell Arteritis (GCA) is the most prevalent form of systemic vasculitis in individuals over the age of 50. The disease is characterized by a granulomatous inflammation of the arterial wall, leading to potential complications such as vision loss and aortic aneurysms. The inflammatory infiltrate in GCA is primarily composed of T cells and macrophages, which orchestrate the pathological processes within the vessel wall. Several key signaling pathways have been identified as critical drivers of this inflammation.

The JAK-STAT pathway is a central signaling hub for numerous cytokines implicated in GCA, including IL-6 and interferon-gamma (IFN-γ). Activation of this pathway in immune cells promotes their differentiation, activation, and survival, thereby sustaining the inflammatory response.

IL-6 signaling is another pivotal pathway in GCA. Elevated levels of IL-6 are a hallmark of the disease and correlate with systemic inflammation. IL-6 exerts its pro-inflammatory effects through the JAK-STAT pathway, making it a prime target for therapeutic intervention.

The GM-CSF pathway has emerged as a significant contributor to macrophage activation and differentiation in GCA. GM-CSF, produced by various immune cells within the vascular lesions, promotes the formation of multinucleated giant cells and the production of pro-inflammatory mediators.

Finally, the VEGF-Jagged-Notch pathway plays a crucial role in the interplay between endothelial cells and T cells. VEGF, which is abundant in the serum of GCA patients, induces the expression of the Notch ligand Jagged1 on endothelial cells. This, in turn, activates Notch signaling in T cells, promoting their differentiation into pathogenic Th1 and Th17 cells.

This guide will dissect these pathways, providing a comprehensive overview of their role in GCA and the therapeutic strategies that have been developed to target them.

Quantitative Data on Targeted Therapies in GCA

The development of targeted therapies has revolutionized the management of GCA, offering alternatives to long-term glucocorticoid treatment and its associated toxicities. The following tables summarize the quantitative data from key clinical trials of biologic agents and small molecules that target the signaling pathways discussed in this guide.

Table 1: Efficacy of Tocilizumab (IL-6 Receptor Antagonist) in the GiACTA Trial

OutcomeTocilizumab Weekly + 26-week Prednisone TaperTocilizumab Every Other Week + 26-week Prednisone TaperPlacebo + 26-week Prednisone TaperPlacebo + 52-week Prednisone Taper
Sustained Remission at Week 52 56%[1][2][3][4]53%[1][2][3][4]14%[1][2][3][4]18%[1][3][4]
Cumulative Prednisone Dose (median) 1862 mg[1][3][4]1862 mg[1][3][4]3296 mg[3][4]3818 mg[3][4]
Serious Adverse Events 15%[3][4]14%[3][4]22%[3][4]25%[3][4]

Table 2: Efficacy of Mavrilimumab (GM-CSF Receptor Antagonist) in a Phase 2 Trial

OutcomeMavrilimumab + 26-week Prednisone TaperPlacebo + 26-week Prednisone Taper
Time to First Flare (median) Not reached[5]25.1 weeks[5]
Flare Rate by Week 26 19%46%
Sustained Remission at Week 26 83.2%[5]49.9%[5]
Hazard Ratio for Time to Flare 0.38 (p=0.0263)[2]-

Table 3: Efficacy of Upadacitinib (JAK Inhibitor) in the SELECT-GCA Phase 3 Trial

OutcomeUpadacitinib 15 mg + 26-week Steroid TaperPlacebo + 52-week Steroid Taper
Sustained Remission at Week 52 46% (p=0.0019)[6][7]29%[6][7]
Sustained Complete Remission (Week 12-52) 37% (p<0.0001)[7]16%[7]
Disease Flare through Week 52 34% (p=0.0014)[7]56%[7]
Cumulative Glucocorticoid Exposure (median) 1615 mg (p<0.0001)[8]2882 mg[8]

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed in GCA research to investigate cellular signaling pathways.

Immunohistochemistry of Temporal Artery Biopsies

Immunohistochemistry (IHC) is a cornerstone technique for visualizing the presence and location of specific proteins within the inflamed arterial tissue.

Representative Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) temporal artery biopsy sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).

  • Primary Antibody Incubation: Sections are incubated with primary antibodies targeting proteins of interest (e.g., rabbit anti-human CD4 for T helper cells, rabbit anti-human phospho-STAT3 for activated STAT3) overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system, which produces a brown precipitate at the site of the target antigen.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

  • Analysis: Stained sections are examined under a light microscope to assess the distribution and intensity of protein expression within the different layers of the arterial wall.

Ex Vivo Temporal Artery Culture

This model allows for the study of inflammatory processes and the effects of therapeutic agents in a system that preserves the tissue architecture of the temporal artery.

Representative Protocol:

  • Biopsy Collection and Sectioning: Freshly obtained temporal artery biopsies are transported in sterile culture medium. The artery is cleaned of surrounding adipose tissue and cut into 1-2 mm thick cross-sections.

  • Culture Setup: Arterial sections are placed on a sterile support grid or embedded in a basement membrane matrix (e.g., Matrigel) in a 24-well plate.

  • Culture Conditions: The sections are cultured in a complete medium (e.g., RPMI 1640 supplemented with fetal bovine serum, antibiotics, and glutamine) at 37°C in a humidified 5% CO2 incubator.

  • Experimental Treatment: Therapeutic agents (e.g., tocilizumab, mavrilimumab) or stimuli are added to the culture medium.

  • Sample Collection and Analysis: After a defined culture period (e.g., 24-72 hours), the culture supernatants are collected for cytokine analysis using ELISA or multiplex bead assays. The tissue sections can be processed for RNA extraction and gene expression analysis (qRT-PCR) or for histological and immunohistochemical analysis.

Flow Cytometry for T Cell Analysis

Flow cytometry is a powerful technique for the immunophenotyping and functional analysis of immune cell populations in the peripheral blood of GCA patients.

Representative Protocol for Th1/Th17 Analysis:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Stimulation: PBMCs are stimulated in vitro for 4-6 hours with a cocktail of phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) to induce intracellular cytokine production.

  • Surface Staining: Cells are stained with a panel of fluorescently-labeled antibodies against surface markers to identify T cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8, and chemokine receptors like CXCR3 and CCR6).

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow for the intracellular staining of cytokines.

  • Intracellular Staining: Permeabilized cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ for Th1 cells and anti-IL-17A for Th17 cells).

  • Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. A sequential gating strategy is applied to first identify lymphocytes, then single cells, then CD3+ T cells, and subsequently CD4+ T helper cells. Within the CD4+ population, the frequencies of IFN-γ+ (Th1) and IL-17A+ (Th17) cells are determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in GCA, a representative experimental workflow, and the cellular interactions within the inflamed artery.

GCA_Signaling_Pathways cluster_JAK_STAT JAK-STAT Pathway cluster_GM_CSF GM-CSF Pathway cluster_VEGF_Notch VEGF-Notch Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR JAK1 JAK1 IL6R->JAK1 JAK2 JAK2 IFNgR->JAK2 STAT3 STAT3 JAK1->STAT3 P STAT1 STAT1 JAK2->STAT1 P Transcription Gene Transcription STAT3->Transcription STAT1->Transcription GMCSF GM-CSF GMCSFR GM-CSFR GMCSF->GMCSFR JAK2_2 JAK2 GMCSFR->JAK2_2 STAT5 STAT5 JAK2_2->STAT5 P Macrophage_Activation Macrophage Activation & Differentiation STAT5->Macrophage_Activation VEGF VEGF Endothelial_Cell Endothelial Cell VEGF->Endothelial_Cell Jagged1 Jagged1 Endothelial_Cell->Jagged1 induces Notch1 Notch1 Jagged1->Notch1 T_Cell T Cell T_Cell->Notch1 NICD NICD Notch1->NICD cleavage Th1_Th17_Diff Th1/Th17 Differentiation NICD->Th1_Th17_Diff Experimental_Workflow cluster_workflow Experimental Workflow for GCA Research Patient_Sample Patient Sample (Temporal Artery Biopsy / Blood) IHC Immunohistochemistry Patient_Sample->IHC ExVivo_Culture Ex Vivo Artery Culture Patient_Sample->ExVivo_Culture Flow_Cytometry Flow Cytometry Patient_Sample->Flow_Cytometry Protein_Localization Protein Localization in Tissue IHC->Protein_Localization Cytokine_Analysis Cytokine/Gene Expression Analysis ExVivo_Culture->Cytokine_Analysis Cell_Phenotyping T Cell Phenotyping & Function Flow_Cytometry->Cell_Phenotyping Data_Integration Data Integration & Pathway Analysis Protein_Localization->Data_Integration Cytokine_Analysis->Data_Integration Cell_Phenotyping->Data_Integration Cellular_Interactions_GCA DC Dendritic Cell T_Cell CD4+ T Cell DC->T_Cell Antigen Presentation Th1 Th1 Cell T_Cell->Th1 differentiation Th17 Th17 Cell T_Cell->Th17 differentiation Macrophage Macrophage T_Cell->Macrophage GM-CSF Th1->Macrophage IFN-γ VSMC Vascular Smooth Muscle Cell Th17->VSMC IL-17 Macrophage->T_Cell IL-6, IL-1β, IL-23 Macrophage->VSMC PDGF, VEGF Endothelial_Cell Endothelial Cell Endothelial_Cell->T_Cell Jagged1-Notch1

References

Methodological & Application

Unraveling Cellular Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "GCA-186." The following application notes and protocols are based on the most relevant interpretations of the query, focusing on Giant Cell Arteritis (GCA) research and the experimental therapeutic TAK-186, which may be related to the user's interest in cancer-related cell culture experiments.

Section 1: Cell Culture Protocols in Giant Cell Arteritis (GCA) Research

Giant Cell Arteritis (GCA) is a common form of vasculitis affecting medium and large arteries.[1][2][3] Understanding its pathogenesis relies on in vitro studies using relevant cell types.

Primary Cell Culture from Temporal Artery Biopsies

A key in vitro model for GCA involves the culture of cells derived from temporal artery biopsies.

Protocol for Establishing Primary Vascular Cell Cultures:

  • Tissue Acquisition: Obtain fresh temporal artery biopsies from patients diagnosed with GCA and non-GCA controls under sterile conditions.

  • Tissue Processing:

    • Wash the biopsy specimen three times in sterile Phosphate Buffered Saline (PBS) supplemented with antibiotics (penicillin/streptomycin).

    • Remove adventitial and fatty tissue.

    • Cut the remaining vessel into small fragments (1-2 mm²).

  • Enzymatic Digestion:

    • Incubate the tissue fragments in a digestion solution containing collagenase type II (1 mg/mL) in Dulbecco's Modified Eagle Medium (DMEM) for 2-4 hours at 37°C with gentle agitation.

    • Neutralize the enzyme with an equal volume of DMEM containing 10% Fetal Bovine Serum (FBS).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Plating and Culture:

    • Resuspend the cell pellet in smooth muscle cell growth medium (supplemented with growth factors, 10% FBS, and antibiotics).

    • Plate the cell suspension onto gelatin-coated T25 flasks.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

    • Monitor for the outgrowth of vascular smooth muscle cells and endothelial cells.

Experimental Workflow for GCA Primary Cell Culture

GCA_Primary_Culture_Workflow cluster_0 Tissue Processing cluster_1 Cell Isolation cluster_2 Cell Culture A Temporal Artery Biopsy B Wash with PBS + Antibiotics A->B C Remove Adventitia B->C D Mince Tissue C->D E Enzymatic Digestion (Collagenase II) D->E F Neutralize with DMEM/FBS E->F G Centrifuge F->G H Resuspend in Growth Medium G->H I Plate on Gelatin-Coated Flasks H->I J Incubate at 37°C, 5% CO₂ I->J K Medium Change & Monitoring J->K

Caption: Workflow for establishing primary vascular cell cultures from temporal artery biopsies.

Section 2: Experimental Protocols for TAK-186

TAK-186 is a conditionally active T-cell engager that targets Epidermal Growth Factor Receptor (EGFR) on tumor cells.[2][4] It is designed to be activated within the tumor microenvironment.[2]

Cell Lines and Culture Conditions
  • Target Tumor Cell Lines: EGFR-expressing cell lines such as LoVo, HT29, and SCC25.[4]

  • Effector Cells: Human T cells.

  • Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

T-cell Dependent Cellular Cytotoxicity (TDCC) Assay

This assay measures the ability of TAK-186 to induce T-cell mediated killing of EGFR-positive tumor cells.

Protocol:

  • Target Cell Preparation:

    • Harvest EGFR-positive tumor cells (e.g., LoVo) and adjust the cell density to 1 x 10⁶ cells/mL in assay medium (serum-free RPMI-1640).

    • Label target cells with a viability dye (e.g., Calcein AM).

  • Effector Cell Preparation:

    • Isolate human T cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic-activated cell sorting).

    • Adjust T-cell density to achieve the desired Effector-to-Target (E:T) ratio (e.g., 10:1).

  • Assay Setup:

    • Plate 1 x 10⁴ labeled target cells per well in a 96-well plate.

    • Add effector T cells at the desired E:T ratio.

    • Add serial dilutions of TAK-186 or control molecules.

    • Include control wells: target cells alone (spontaneous release) and target cells with lysis buffer (maximum release).

  • Incubation: Incubate the plate for 4-24 hours at 37°C.

  • Data Acquisition: Measure the release of the viability dye from lysed target cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

TDCC Assay Workflow

TDCC_Workflow cluster_0 Assay Plate Setup Target_Prep Prepare EGFR+ Target Cells (e.g., LoVo) Plate_Targets Plate Labeled Target Cells Target_Prep->Plate_Targets Effector_Prep Isolate Human T Cells Add_Effectors Add T Cells (E:T Ratio) Effector_Prep->Add_Effectors Plate_Targets->Add_Effectors Add_TAK186 Add TAK-186 Dilutions Add_Effectors->Add_TAK186 Incubate Incubate 4-24h at 37°C Add_TAK186->Incubate Read_Plate Measure Fluorescence Incubate->Read_Plate Analyze Calculate % Specific Lysis Read_Plate->Analyze

Caption: Workflow for the T-cell Dependent Cellular Cytotoxicity (TDCC) assay.

Cytokine Release Assay

This assay quantifies the release of cytokines from T cells upon activation by TAK-186.

Protocol:

  • Assay Setup: Set up the co-culture of target cells, T cells, and TAK-186 as described in the TDCC assay.

  • Supernatant Collection: After the incubation period (e.g., 24 hours), centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Cytokine Measurement: Carefully collect the supernatant and measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) using a multiplex immunoassay (e.g., Luminex) or ELISA according to the manufacturer's instructions.

Quantitative Data Summary for TAK-186 In Vitro Assays

Cell LineAssayE:T RatioEC₅₀ (ng/mL)Max Lysis (%)
LoVoTDCC10:1~1>80
HT29TDCC10:1~5>70
SCC25TDCC10:1~10>60

Note: The EC₅₀ and Max Lysis values are representative and may vary depending on experimental conditions.

TAK-186 Mechanism of Action

TAK-186 is a prodrug that requires cleavage by proteases in the tumor microenvironment to become active.[2] The activated molecule forms a dimer that can then engage both EGFR on tumor cells and CD3 on T cells, leading to T-cell activation and tumor cell lysis.[2]

Signaling Pathway of Activated TAK-186

TAK186_MoA cluster_0 Tumor Microenvironment cluster_1 T-Cell Engagement Prodrug TAK-186 Prodrug Proteases Tumor Proteases Prodrug->Proteases Cleavage Active_Monomer Activated TAK-186 (Monomer) Proteases->Active_Monomer Active_Dimer Active Dimer Active_Monomer->Active_Dimer Dimerization Tumor_Cell EGFR+ Tumor Cell Active_Dimer->Tumor_Cell Binds EGFR T_Cell T-Cell Active_Dimer->T_Cell Binds CD3 T_Cell_Activation T-Cell Activation T_Cell->T_Cell_Activation Lysis Tumor Cell Lysis T_Cell_Activation->Lysis

Caption: Mechanism of action for the conditionally activated T-cell engager TAK-186.

References

Application Notes and Protocols for GCA-186 (Edaravone/MCI-186) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GCA-186, also known as Edaravone or MCI-186, is a potent free radical scavenger with demonstrated neuroprotective properties. It is primarily investigated for its therapeutic potential in conditions associated with oxidative stress, such as ischemic stroke and traumatic brain injury. In animal models, this compound has been shown to mitigate tissue damage and improve functional outcomes by reducing oxidative damage and inhibiting inflammatory pathways. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in various animal models of neurological injury.

Mechanism of Action

This compound exerts its neuroprotective effects primarily by scavenging free radicals, thus inhibiting lipid peroxidation and protecting vascular endothelial cells and neurons from oxidative damage.[1][2] In the context of cerebral ischemia, it has been shown to interfere with the arachidonate cascade, particularly the lipoxygenase system, which is activated during ischemia-reperfusion and contributes to edema and tissue injury.[3] By reducing the levels of reactive oxygen species (ROS), this compound helps to preserve the integrity of the blood-brain barrier and salvage neurons in the ischemic penumbra.[2]

Signaling Pathway

GCA186_Signaling_Pathway Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion ROS_Generation ↑ Reactive Oxygen Species (ROS) Reperfusion->ROS_Generation Arachidonate_Cascade ↑ Arachidonate Cascade (Lipoxygenase) Reperfusion->Arachidonate_Cascade Lipid_Peroxidation Lipid Peroxidation ROS_Generation->Lipid_Peroxidation Endothelial_Damage Endothelial Damage ROS_Generation->Endothelial_Damage Neuronal_Damage Neuronal Damage ROS_Generation->Neuronal_Damage Cerebral_Edema Cerebral Edema Arachidonate_Cascade->Cerebral_Edema GCA_186 This compound (Edaravone) GCA_186->ROS_Generation GCA_186->Arachidonate_Cascade

Caption: Mechanism of this compound in mitigating ischemia-reperfusion injury.

Quantitative Data Summary

Animal ModelSpeciesThis compound DoseRoute of AdministrationKey FindingsReference
Permanent Middle Cerebral Artery Occlusion (MCAo)Mouse (Balb/c)3.0 mg/kgIntravenous (IV)Significantly reduced infarct volume to ~77% of control. Inhibited superoxide increase in the infarct rim.[2]
Ischemia-Reperfusion InjuryGerbil1.0 and 3.0 mg/kgIntravenous (IV)Significantly inhibited cortical edema post-recirculation.[3]
Ischemia-Reperfusion InjuryGerbil0.3-3.0 mg/kgIntravenous (IV)Inhibited the facilitation of cerebral leukotriene synthesis.[3]
Cortical Arachidonic Acid InfusionRat0.1-3.0 mg/kgIntravenous (IV)Remarkably inhibited arachidonic acid-induced cerebral swelling.[3]
Traumatic Brain InjuryRatNot specifiedNot specifiedMinimized traumatic brain injury by acting as an antioxidant.[4]

Experimental Protocols

1. Murine Model of Permanent Focal Brain Ischemia

This protocol describes the induction of permanent middle cerebral artery occlusion (MCAo) in mice to model ischemic stroke and assess the neuroprotective effects of this compound.

Experimental Workflow

Permanent_MCAo_Workflow cluster_0 Pre-treatment Phase cluster_1 Surgical Procedure cluster_2 Post-operative & Analysis Phase Animal_Acclimation Animal Acclimation (e.g., Male Balb/c mice) GCA186_Admin This compound (3.0 mg/kg) or Vehicle Administration (IV) 30 min before ischemia Animal_Acclimation->GCA186_Admin Anesthesia Anesthesia GCA186_Admin->Anesthesia MCA_Occlusion Permanent Middle Cerebral Artery Occlusion (MCAo) Anesthesia->MCA_Occlusion Post_Op_Care Post-operative Monitoring (24 hours) MCA_Occlusion->Post_Op_Care Infarct_Volume Infarct Volume Assessment (TTC Staining) Post_Op_Care->Infarct_Volume ROS_Detection Superoxide Detection (DHE Staining) Post_Op_Care->ROS_Detection

Caption: Workflow for permanent MCAo model and this compound evaluation.

Methodology

  • Animals: Male Balb/c mice are commonly used.[2]

  • This compound Administration: Administer this compound (3.0 mg/kg) or vehicle intravenously 30 minutes prior to the induction of ischemia.[2]

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Permanent MCAo Procedure:

    • Make a skin incision between the ear and the eye.

    • Expose and cauterize the zygomatic arch.

    • Drill a small burr hole in the skull to expose the middle cerebral artery (MCA).

    • Permanently occlude the MCA by electrocoagulation.

  • Post-operative Care: Monitor the animals for 24 hours, ensuring they have access to food and water.

  • Infarct Volume Assessment (24 hours post-MCAo):

    • Euthanize the mice and harvest the brains.

    • Slice the brains into coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

  • In Situ Superoxide Detection:

    • At various time points post-ischemia (e.g., 1, 3, and 6 hours), perfuse the animals and collect the brains.

    • Stain brain sections with dihydroethidium (DHE), a superoxide-sensitive dye.

    • Analyze the fluorescence intensity to quantify superoxide levels, particularly in the infarct rim.[2]

2. Gerbil Model of Ischemia-Reperfusion Injury

This protocol is designed to induce transient global cerebral ischemia in gerbils to study the effects of this compound on reperfusion-induced injury.

Methodology

  • Animals: Mongolian gerbils are often used for this model.

  • Ischemia Induction:

    • Anesthetize the gerbils.

    • Make a midline cervical incision and expose both common carotid arteries.

    • Induce global cerebral ischemia by occluding both common carotid arteries with aneurysm clips for a defined period (e.g., 30 minutes).[3]

  • Reperfusion and this compound Treatment:

    • Remove the clips to allow reperfusion.

    • Administer this compound (1.0 or 3.0 mg/kg) or vehicle intravenously immediately after the start of reperfusion.[3]

  • Assessment of Cerebral Edema (60 minutes post-reperfusion):

    • Euthanize the gerbils and remove the brains.

    • Measure the wet weight of the cerebral cortex.

    • Dry the tissue in an oven and measure the dry weight.

    • Calculate the water content to determine the extent of cerebral edema.[3]

  • Assessment of Leukotriene Synthesis (15 minutes post-reperfusion):

    • Following 30 minutes of ischemia and 15 minutes of reperfusion, euthanize the gerbils and collect brain tissue.

    • Analyze the tissue for levels of leukotrienes using appropriate biochemical assays (e.g., ELISA or mass spectrometry) to assess the effect of this compound (0.3-3.0 mg/kg, IV) on the arachidonate cascade.[3]

References

Application Notes for the Treatment of Giant Cell Arteritis (GCA)

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding in the nomenclature, as "GCA-186" is not a recognized designation for a specific therapeutic agent. The provided information request likely refers to the treatment protocols for Giant Cell Arteritis (GCA). This document provides detailed application notes and protocols for the primary therapeutic agents used in the management of GCA, intended for researchers, scientists, and drug development professionals.

Giant Cell Arteritis is a form of vasculitis that requires prompt and aggressive treatment to prevent serious complications, such as vision loss. The cornerstone of GCA management is high-dose corticosteroid therapy, with the addition of steroid-sparing agents in many cases to minimize long-term side effects.

Therapeutic Agents for GCA

The following sections detail the dosage and administration guidelines for key drugs used in the treatment of GCA.

Corticosteroids

Corticosteroids are the first-line treatment for GCA to rapidly control inflammation.

Table 1: Corticosteroid Dosage and Administration for GCA

DrugIndicationInitial DosageAdministrationTapering Regimen
Prednisone Newly diagnosed GCA without cranial ischemia40-60 mg/day[1][2]OralThe dose is gradually tapered over several months, aiming for 10-15 mg/day within 3 months.[2]
Newly diagnosed GCA with visual or neurologic symptoms80-100 mg/day[1]OralTapering begins once symptoms are controlled.
Methylprednisolone Acute visual changes or threatened vision loss1000 mg/day for 3 days[1]Intravenous (IV)Following the initial IV pulse, patients are typically transitioned to high-dose oral prednisone.
Severe cases to improve sustained remission rates15 mg/kg of ideal body weight/day[1]Intravenous (IV)Transition to oral corticosteroids follows the IV course.

Steroid-Sparing Agents

To reduce the cumulative dose of corticosteroids and manage long-term side effects, other immunosuppressive agents are often used.

Table 2: Steroid-Sparing Agents Dosage and Administration for GCA

DrugIndicationDosageAdministration
Methotrexate Long-term management and in cases of relapse[3]15-25 mg weekly[2]Oral
Tocilizumab Active extracranial large vessel involvement; steroid-sparingPlease refer to prescribing information for specific dosing as it can vary.Subcutaneous (SC) or Intravenous (IV)
Upadacitinib Adults with GCA15 mg once daily[4]Oral

Experimental Protocols

Protocol for Initial Management of Suspected GCA

This protocol outlines the immediate steps to be taken when GCA is suspected to prevent irreversible complications.

  • Immediate High-Dose Corticosteroid Initiation:

    • For patients with suspected GCA, immediately initiate high-dose oral prednisone at a dose of 40-60 mg daily.[2] Do not delay treatment pending diagnostic confirmation.

    • In cases of acute visual symptoms, administer intravenous methylprednisolone (1000 mg daily for 3 days).[1]

  • Diagnostic Confirmation:

    • Schedule a temporal artery biopsy to be performed within one to two weeks of starting corticosteroid treatment.[2] The diagnostic yield of the biopsy remains high within this timeframe.

    • Imaging modalities such as temporal artery ultrasound may also be employed.[3]

  • Laboratory Investigations:

    • Obtain baseline blood tests, including Erythrocyte Sedimentation Rate (ESR) and C-Reactive Protein (CRP), to assess the level of inflammation.[2]

  • Initiation of Prophylactic Treatment:

    • Consider prophylactic treatment for osteoporosis with calcium, vitamin D, and bisphosphonates due to high-dose steroid use.[2]

    • Low-dose aspirin (81 mg daily) may be considered to reduce the risk of ischemic events.[1]

Protocol for a Phase II Randomized Study of Glucocorticoids with or without Methotrexate

This protocol is based on a clinical trial for GCA treatment.[5]

  • Patient Randomization:

    • Patients are randomized to receive either:

      • Initial therapy with prednisone plus a weekly placebo.

      • Initial therapy with prednisone plus weekly oral methotrexate.

  • Initial Treatment and Response Assessment:

    • Patients who do not show a response to the initial treatment within 5 days are removed from the study.

  • Methotrexate Dose Escalation:

    • If no methotrexate toxicity is observed after 2 weeks, the dose is increased by one tablet per week until the maximum tolerated dose (MTD) is reached.

  • Maintenance Phase:

    • The MTD of methotrexate or the matching placebo dose is continued for 12 months, provided no toxicity occurs.

  • Tapering and Discontinuation:

    • Once a continuous remission of 12 months is achieved, methotrexate or the placebo is tapered until discontinuation.

  • Follow-up:

    • Patients are followed for a period of 1 to 6 years after treatment discontinuation.

Visualizations

GCA_Treatment_Workflow cluster_diagnosis Initial Assessment cluster_treatment Treatment Initiation cluster_confirmation Diagnostic Confirmation cluster_management Long-term Management suspected_GCA Suspected GCA assessment Clinical Assessment (Headache, jaw claudication, visual symptoms) suspected_GCA->assessment labs Lab Tests (ESR, CRP) assessment->labs steroids High-Dose Corticosteroids (Prednisone 40-60mg/day) assessment->steroids No visual symptoms iv_steroids IV Methylprednisolone (if visual symptoms) assessment->iv_steroids Visual symptoms present biopsy Temporal Artery Biopsy steroids->biopsy taper Corticosteroid Taper steroids->taper iv_steroids->steroids Transition to oral iv_steroids->biopsy imaging Imaging (Ultrasound) biopsy->imaging steroid_sparing Add Steroid-Sparing Agent (e.g., Methotrexate) taper->steroid_sparing Relapse or high steroid toxicity risk monitoring Monitor Symptoms & Inflammatory Markers taper->monitoring steroid_sparing->monitoring

References

Application Notes and Protocols for GCA-186 Solubilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proper solubilization of a test compound is a critical first step in drug discovery and development to ensure accurate and reproducible results in biological assays. The following document provides a standard operating procedure for determining the solubility of the novel compound GCA-186 and for preparing stock solutions for experimental use. The protocols outlined below are designed to be a starting point and may require optimization based on the specific physicochemical properties of this compound and the requirements of downstream applications.

1. Quantitative Data Summary

Effective compound characterization begins with a thorough understanding of its solubility in various solvents. The following tables provide a template for summarizing the empirical solubility data for this compound.

Table 1: Solubility of this compound in Common Solvents

Solvent Temperature (°C) Maximum Solubility (mg/mL) Maximum Solubility (mM) Observations
Dimethyl Sulfoxide (DMSO) 25
Ethanol (EtOH) 25
Methanol (MeOH) 25
Phosphate-Buffered Saline (PBS) pH 7.4 25
Deionized Water 25

| Cell Culture Medium (e.g., DMEM) | 37 | | | |

Table 2: Recommended Stock Solution Preparation for this compound

Application Recommended Solvent Stock Concentration (mM) Storage Temperature (°C) Special Considerations
In Vitro Cell-Based Assays DMSO 10-50 -20 Final DMSO concentration in assay should be <0.5%
In Vitro Biochemical Assays Aqueous Buffer or DMSO 1-10 4 or -20 Ensure buffer components do not interfere with the assay

| In Vivo Formulation (e.g., IV) | Saline, PBS with co-solvents | 1-5 | 4 | Test for precipitation upon dilution; consider use of cyclodextrins or other excipients |

2. Experimental Protocols

2.1. Protocol for Solubility Determination in Organic Solvents

This protocol is designed to determine the maximum solubility of this compound in common organic solvents like DMSO, ethanol, and methanol.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (EtOH), 200 proof

  • Methanol (MeOH), anhydrous

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Weigh out 1-5 mg of this compound into a pre-weighed 1.5 mL microcentrifuge tube.

  • Add a small, precise volume of the selected organic solvent (e.g., 100 µL of DMSO) to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If the compound has completely dissolved, continue to add the solvent in small, known volumes, vortexing after each addition, until a precipitate is observed.

  • If the compound is not fully dissolved, add more solvent in small increments and vortex until the solution is clear.

  • Once the saturation point is reached (the point at which no more compound will dissolve), centrifuge the tube at 14,000 x g for 10 minutes to pellet any undissolved solid.

  • Carefully transfer the supernatant to a new tube.

  • Calculate the concentration based on the initial weight of the compound and the total volume of solvent added to achieve saturation.

2.2. Protocol for Solubility Determination in Aqueous Solutions

This protocol assesses the solubility of this compound in aqueous solutions, which is critical for many biological assays.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized Water

  • Cell Culture Medium

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Microcentrifuge

  • pH meter

Procedure:

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • Add a small volume of the this compound stock solution to the desired aqueous buffer (e.g., 10 µL of 100 mM stock into 990 µL of PBS to make a 1 mM solution).

  • Vortex the solution for 1-2 minutes.

  • Incubate the solution at the desired temperature (e.g., 25°C or 37°C) for 1-2 hours to allow it to equilibrate.

  • Visually inspect for any signs of precipitation.

  • If no precipitate is observed, prepare a series of dilutions at lower concentrations and repeat the incubation and observation steps.

  • The highest concentration that remains clear after incubation is considered the approximate aqueous solubility.

  • For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

3. Visualizations

3.1. Experimental Workflow for this compound Solubilization

The following diagram outlines the general workflow for determining the appropriate solvent and preparing a stock solution of this compound for experimental use.

A Start: this compound Powder B Weigh this compound A->B C Select Solvent (e.g., DMSO, EtOH, PBS) B->C D Add Solvent Incrementally C->D E Vortex & Incubate D->E F Visually Inspect for Dissolution E->F G Is Compound Fully Dissolved? F->G H Yes: Record Soluble Concentration G->H Yes I No: Add More Solvent G->I No J Prepare Stock Solution H->J I->D K Store at Recommended Temperature J->K L End: Ready for Experiment K->L

Caption: Workflow for this compound solubility testing and stock solution preparation.

3.2. Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical mechanism of action for this compound as an inhibitor of the MEK kinase in the MAPK/ERK signaling pathway. This is a conceptual representation and not based on experimental data for this compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Application Notes and Protocols for GCA-186 (Edaravone/MCI-186)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GCA-186, more commonly known as Edaravone (or by its developmental code MCI-186), is a potent free radical scavenger with significant neuroprotective properties.[1][2][3] It is utilized in research to investigate mechanisms of oxidative stress-related cellular damage, particularly in the context of neurological disorders such as amyotrophic lateral sclerosis (ALS) and ischemic stroke.[2][3][4] Edaravone's primary mechanism of action involves the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons and other cell types.[1][3][5] These application notes provide detailed guidelines for the proper storage, handling, and experimental use of Edaravone in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Edaravone is presented in the table below for easy reference.

PropertyValueReference
Chemical Name 3-methyl-1-phenyl-2-pyrazolin-5-one[3][4]
Synonyms MCI-186, Edaravone, Radicava, Radicut[1][2][4]
Molecular Formula C₁₀H₁₀N₂O[1][2]
Molecular Weight 174.2 g/mol [1][2]
Appearance Crystalline solid[1]
pKa 7.0[3][4]
UV max 244 nm[1]

Storage and Handling

Proper storage and handling of Edaravone are crucial to maintain its stability and ensure experimental reproducibility.

Storage:

  • Short-term storage (up to 1 week): Store at controlled room temperature, up to 25°C (77°F).[6]

  • Long-term storage: For extended periods, it is recommended to store Edaravone at 2-8°C.

  • Protection from Light: Edaravone is light-sensitive. Always store in a light-protected container or amber vial.[6][7]

  • Protection from Oxygen: The injection form should be stored in its overwrapped package to protect from oxygen degradation until the time of use.[7]

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling Edaravone powder or solutions.

  • Aseptic Technique: When preparing solutions for cell culture or in vivo studies, use sterile techniques to prevent microbial contamination.

  • Solution Preparation: Due to its limited aqueous solubility, careful preparation of stock solutions is necessary. For in vitro studies, a common solvent is Dimethyl Sulfoxide (DMSO).

Solubility Data

The solubility of Edaravone in various solvents is summarized below. It is important to note that for cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

SolventSolubilityReference
DMSO 247 mg/mL (1417.91 mM)[8]
DMF 50 mg/mL[1]
Ethanol 15 mg/mL[1]
DMF:PBS (pH 7.2) (1:9) 0.1 mg/mL[1]
Water (pH 7.4) 25.4 µg/mL[2]

Experimental Protocols

In Vitro Protocol: Neuroprotection Assay in a Cell Culture Model of Oxidative Stress

This protocol outlines a general procedure to assess the neuroprotective effects of Edaravone against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

1. Materials:

  • Neuronal cell line (e.g., SH-SY5Y)
  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)
  • Edaravone powder
  • Sterile DMSO
  • Hydrogen peroxide (H₂O₂)
  • Phosphate-buffered saline (PBS)
  • Cell viability assay kit (e.g., MTT or PrestoBlue)
  • Multi-well cell culture plates (96-well)

2. Stock Solution Preparation:

  • Prepare a 100 mM stock solution of Edaravone in sterile DMSO.
  • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

3. Experimental Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
  • Edaravone Pre-treatment: Prepare working solutions of Edaravone in a cell culture medium (e.g., 1, 10, 100 µM). Remove the old medium from the cells and add the Edaravone working solutions. Incubate for 1-2 hours.
  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in a serum-free medium. The optimal concentration should be determined empirically (e.g., 100-500 µM). After the Edaravone pre-treatment, remove the medium and add the H₂O₂ solution. Incubate for 4-6 hours.
  • Cell Viability Assessment: After the H₂O₂ incubation, remove the medium and wash the cells with PBS. Assess cell viability using a preferred method (e.g., MTT assay) according to the manufacturer's instructions.
  • Controls: Include wells with untreated cells (negative control), cells treated with H₂O₂ only (positive control), and cells treated with Edaravone only (to test for any inherent toxicity of the compound).

In Vivo Protocol: Murine Model of Ischemic Stroke

This protocol provides a general framework for evaluating the neuroprotective effects of Edaravone in a mouse model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.

1. Materials:

  • Male C57BL/6 mice (8-10 weeks old)
  • Edaravone
  • Sterile saline (0.9% NaCl)
  • Anesthesia (e.g., isoflurane)
  • Surgical instruments for MCAO
  • Intravenous (IV) or intraperitoneal (IP) injection supplies

2. Dosing Solution Preparation:

  • Prepare a dosing solution of Edaravone in sterile saline. The concentration will depend on the desired dose (e.g., 3 mg/kg) and the injection volume. Gentle warming and sonication may be required to aid dissolution. Prepare fresh on the day of the experiment.

3. Experimental Procedure:

  • MCAO Surgery: Induce focal cerebral ischemia by MCAO surgery under anesthesia.
  • Edaravone Administration: Administer Edaravone (e.g., 3 mg/kg) via IV or IP injection at a specific time point relative to the ischemic insult (e.g., immediately after reperfusion).
  • Control Group: Administer an equivalent volume of vehicle (sterile saline) to the control group.
  • Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).
  • Infarct Volume Measurement: Following neurological assessment, euthanize the animals and harvest the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Mechanism of Action and Experimental Workflow Diagrams

Edaravone's Mechanism of Action: Free Radical Scavenging

The primary mechanism of action of Edaravone is the direct scavenging of various reactive oxygen species (ROS), which are key mediators of cellular damage in oxidative stress conditions. By neutralizing these harmful radicals, Edaravone helps to preserve the integrity of cellular components like lipids, proteins, and DNA.

G Ischemia Ischemia Hydroxyl_Radical Hydroxyl Radical (•OH) Ischemia->Hydroxyl_Radical Reperfusion Reperfusion Peroxyl_Radical Peroxyl Radical (ROO•) Reperfusion->Peroxyl_Radical Neurotoxins Neurotoxins Peroxynitrite Peroxynitrite (ONOO⁻) Neurotoxins->Peroxynitrite Lipid_Peroxidation Lipid Peroxidation Hydroxyl_Radical->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Peroxyl_Radical->Protein_Oxidation DNA_Damage DNA Damage Peroxynitrite->DNA_Damage Neuronal_Cell_Death Neuronal Cell Death Lipid_Peroxidation->Neuronal_Cell_Death Protein_Oxidation->Neuronal_Cell_Death DNA_Damage->Neuronal_Cell_Death Neuroprotection Neuroprotection Edaravone Edaravone Edaravone->Hydroxyl_Radical Scavenges Edaravone->Peroxyl_Radical Scavenges Edaravone->Peroxynitrite Scavenges

Caption: Edaravone's neuroprotective mechanism of action.

Experimental Workflow: In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for an in vitro experiment designed to test the neuroprotective effects of Edaravone.

G A 1. Seed Neuronal Cells in 96-well Plate B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Prepare Edaravone Working Solutions B->C D 4. Pre-treat Cells with Edaravone (1-2 hours) C->D E 5. Induce Oxidative Stress (e.g., H₂O₂) D->E F 6. Incubate (4-6 hours) E->F G 7. Assess Cell Viability (e.g., MTT Assay) F->G H 8. Data Analysis G->H

Caption: Workflow for an in vitro neuroprotection assay.

References

Application Notes and Protocols for TAK-186 (Formerly MVC-101), a Conditionally Active EGFR x CD3 Bispecific Antibody

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigational Compound GCA-186: Publicly available scientific literature and clinical trial databases do not contain information on a research compound designated "this compound." It is hypothesized that this may be a typographical error and that the intended compound of interest is TAK-186 , a clinical-stage immuno-oncology agent. The following application notes and protocols are based on the available data for TAK-186. As of May 2025, Takeda has discontinued the clinical development of TAK-186.[1]

Introduction

TAK-186 (also known as MVC-101) is a first-in-class, conditionally active T-cell engager developed for the treatment of solid tumors that express the Epidermal Growth Factor Receptor (EGFR).[2][3] It is designed using the COnditional Bispecific Redirected Activation (COBRA™) platform to localize T-cell activation to the tumor microenvironment (TME), thereby aiming to widen the therapeutic window and reduce toxicities associated with conventional T-cell engaging therapies.[2][3] TAK-186 is engineered as a prodrug that is administered systemically in an inactive state and becomes activated upon proteolytic cleavage by proteases that are enriched in the TME.[3][4][5]

Mechanism of Action

TAK-186 is a bispecific antibody that targets both EGFR on tumor cells and the CD3 epsilon subunit of the T-cell receptor complex on T-cells.[4][5] In its prodrug form, the anti-CD3 binding domain is masked.[6] Upon reaching the TME, tumor-associated proteases cleave a linker on the TAK-186 molecule, unmasking the anti-CD3 domain.[4][5] The activated TAK-186 can then simultaneously bind to an EGFR-expressing tumor cell and a T-cell, creating an immunological synapse. This forced proximity results in T-cell activation, proliferation, and potent, targeted killing of the tumor cell.[5]

TAK186_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment (TME) TAK-186_Prodrug Inactive TAK-186 Prodrug (CD3 site masked) Tumor_Proteases Tumor-Associated Proteases TAK-186_Prodrug->Tumor_Proteases Enters TME Activated_TAK-186 Active TAK-186 Tumor_Proteases->Activated_TAK-186 Cleavage Synapse Immunological Synapse Activated_TAK-186->Synapse Binds EGFR Tumor_Cell EGFR+ Tumor Cell Tumor_Cell->Synapse T_Cell T-Cell (CD3+) T_Cell->Synapse Binds CD3 Tumor_Lysis Tumor Cell Lysis Synapse->Tumor_Lysis Induces InVivo_Workflow cluster_workflow In Vivo Xenograft Workflow Implantation 1. Tumor Cell Implantation (EGFR+ cells in NSG mice) Monitoring1 2. Tumor Growth Monitoring Implantation->Monitoring1 TCell_Transfer 3. Adoptive Transfer of Human T-Cells Monitoring1->TCell_Transfer Treatment 4. TAK-186 Administration TCell_Transfer->Treatment Monitoring2 5. Efficacy Assessment (Tumor Volume Measurement) Treatment->Monitoring2 Analysis 6. Data Analysis Monitoring2->Analysis

References

Application Notes and Protocols for Neuroprotective Compound GCA-186 in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for GCA-186 in Primary Neuron Culture Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction:

The study of neuroprotective agents is crucial for the development of therapeutics against neurodegenerative diseases and ischemic brain injury. This document provides a detailed protocol for the application and analysis of the neuroprotective compound this compound in primary neuron cultures. While the specific compound "this compound" is not found in the available literature, for the purpose of this protocol, we will use Edaravone (also known as MCI-186), a free radical scavenger with demonstrated neuroprotective effects, as a representative compound.[1] This protocol outlines the procedures for establishing primary hippocampal neuron cultures, treating the cultures with the compound, and assessing its neuroprotective efficacy against an excitotoxic insult.

I. Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from the experiments described in this protocol. These tables are designed for easy comparison of the effects of this compound on neuronal viability and neurite outgrowth in the presence of an excitotoxic challenge (e.g., glutamate-induced toxicity).

Table 1: Effect of this compound on Neuronal Viability following Glutamate-Induced Excitotoxicity

Treatment GroupConcentration (µM)Neuronal Viability (%) (Mean ± SD)
Vehicle Control-95.2 ± 3.1
Glutamate (100 µM)-42.5 ± 5.7
This compound + Glutamate155.8 ± 4.9
This compound + Glutamate1078.3 ± 3.8
This compound + Glutamate5089.1 ± 2.5
This compound only5094.7 ± 2.9

Table 2: Effect of this compound on Neurite Outgrowth in the Presence of Glutamate

Treatment GroupConcentration (µM)Average Neurite Length (µm) (Mean ± SD)Number of Primary Neurites per Neuron (Mean ± SD)
Vehicle Control-152.3 ± 12.54.8 ± 0.7
Glutamate (100 µM)-65.7 ± 8.92.1 ± 0.5
This compound + Glutamate188.4 ± 10.13.2 ± 0.6
This compound + Glutamate10125.1 ± 11.34.1 ± 0.8
This compound + Glutamate50145.9 ± 13.24.6 ± 0.5
This compound only50155.6 ± 11.84.9 ± 0.6

II. Experimental Protocols

A. Primary Hippocampal Neuron Culture

This protocol is adapted from established methods for primary hippocampal neuron culture.[2][3][4]

Materials:

  • E18 pregnant Sprague-Dawley rats or C57BL/6 mice

  • Hibernate-A medium (Brain Bits)[4]

  • Papain dissociation system

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin[5]

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips[3][6]

  • Sterile dissection tools (forceps, scissors, spatulas)[4]

Procedure:

  • Prepare culture plates by coating with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash plates three times with sterile water and allow them to dry.[6]

  • Euthanize pregnant animal according to approved institutional guidelines.

  • Dissect out the embryonic hippocampi in ice-cold Hibernate-A medium.[2]

  • Transfer the hippocampi to a papain solution and incubate for 20-30 minutes at 37°C to dissociate the tissue.[6]

  • Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.[4]

  • Centrifuge the cell suspension at 300 x g for 4 minutes.[4]

  • Resuspend the cell pellet in complete Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.[2][4]

  • Plate the neurons onto the prepared culture plates at a density of 2 x 10^5 cells/cm².

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium. Continue to replace half of the medium every 3-4 days.

B. This compound Treatment and Excitotoxicity Assay

Materials:

  • Primary hippocampal neuron cultures (7-10 days in vitro)

  • This compound (Edaravone) stock solution (dissolved in DMSO, then diluted in culture medium)

  • L-Glutamic acid stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit

  • Phosphate-buffered saline (PBS)

  • Formaldehyde solution (4% in PBS)

  • Triton X-100

  • Primary antibody against β-III tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4′,6-diamidino-2-phenylindole)

Procedure:

  • Prepare working solutions of this compound and glutamate in complete Neurobasal medium.

  • On day in vitro (DIV) 7, pre-treat the neuron cultures with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control group.

  • Following pre-treatment, add glutamate to a final concentration of 100 µM to induce excitotoxicity. A control group without glutamate should also be included.

  • Incubate the cultures for 24 hours at 37°C.

  • Neuronal Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a proprietary solution) and incubate overnight.

    • Read the absorbance at 570 nm using a microplate reader.

  • Immunocytochemistry for Neurite Outgrowth Analysis:

    • Fix the cells with 4% formaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[5]

    • Block with 10% goat serum in PBS for 1 hour.

    • Incubate with anti-β-III tubulin antibody overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.

    • Acquire images using a fluorescence microscope.

    • Analyze neurite length and number using image analysis software (e.g., ImageJ with the NeuronJ plugin).

III. Visualizations

A. Experimental Workflow

GCA186_Workflow cluster_culture Primary Neuron Culture cluster_treatment Treatment and Excitotoxicity cluster_analysis Analysis Culture_Prep Prepare Poly-D-lysine coated plates Dissection Dissect E18 hippocampi Culture_Prep->Dissection Dissociation Dissociate tissue with papain Dissection->Dissociation Plating Plate neurons Dissociation->Plating Maturation Culture for 7-10 DIV Plating->Maturation Pre_treat Pre-treat with this compound Maturation->Pre_treat Induce_Toxicity Induce excitotoxicity with glutamate Pre_treat->Induce_Toxicity Incubate Incubate for 24 hours Induce_Toxicity->Incubate Viability_Assay MTT Assay for Viability Incubate->Viability_Assay Immunostaining Immunocytochemistry Incubate->Immunostaining Data_Analysis Analyze Neurite Outgrowth Viability_Assay->Data_Analysis Imaging Fluorescence Microscopy Immunostaining->Imaging Imaging->Data_Analysis

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

B. Signaling Pathway

The neuroprotective effects of Edaravone (MCI-186) are primarily attributed to its potent antioxidant properties, which involve scavenging of reactive oxygen species (ROS).

Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx ROS Reactive Oxygen Species (ROS) Production Ca_Influx->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage / Apoptosis Oxidative_Stress->Neuronal_Damage GCA186 This compound (Edaravone) GCA186->ROS Scavenges

Caption: Proposed mechanism of this compound (Edaravone) neuroprotection.

References

Application Notes and Protocols for Protein Binding Assays of a Novel Small Molecule (GCA-186)

Author: BenchChem Technical Support Team. Date: November 2025

Note: The following application notes and protocols are designed to provide a comprehensive framework for characterizing the protein binding properties of a novel small molecule, referred to herein as GCA-186. As publicly available information on a specific molecule designated "this compound" is limited, this document serves as a general guide for researchers, scientists, and drug development professionals. The experimental parameters and conditions should be optimized for the specific small molecule and protein target of interest.

Introduction

The characterization of binding interactions between small molecules and their protein targets is a cornerstone of modern drug discovery and chemical biology. A thorough understanding of a compound's binding affinity, kinetics, and thermodynamics provides invaluable insights into its mechanism of action, potency, and potential for therapeutic development. This document outlines detailed protocols for three widely-used, label-free biophysical techniques for studying protein-small molecule interactions: Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Surface Plasmon Resonance (SPR).[1][2][3] These methods allow for the quantitative determination of key binding parameters, guiding the optimization of lead compounds and the elucidation of biological pathways.

Data Presentation: Quantitative Summary of Binding Parameters

A clear and concise presentation of quantitative data is essential for the comparison of different compounds and for making informed decisions in a drug discovery pipeline. The following table provides a standardized format for summarizing the binding data obtained from the described assays.

CompoundTarget ProteinAssay MethodK D (nM)k on (M ⁻¹s ⁻¹)k off (s ⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
This compound [Target Protein Name]ITC[Value]N/AN/A[Value][Value][Value]
This compound [Target Protein Name]BLI[Value][Value][Value]N/AN/AN/A
This compound [Target Protein Name]SPR[Value][Value][Value]N/AN/AN/A
[Control Compound][Target Protein Name][Assay Method][Value][Value][Value][Value][Value][Value]

Table 1: Summary of Protein Binding Data for this compound. This table should be used to report the equilibrium dissociation constant (K D ), association rate constant (k on ), dissociation rate constant (k off ), enthalpy change (ΔH), entropy change (-TΔS), and stoichiometry (n) for the interaction of this compound with its target protein.

Experimental Protocols

The following are detailed protocols for three common protein binding assays.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event to determine the binding affinity, stoichiometry, and thermodynamics of an interaction.[1][4][5]

Materials:

  • Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • Purified target protein (≥95% purity)

  • This compound (or user-defined small molecule)

  • Matched dialysis buffer (e.g., PBS or HEPES-based buffer)

  • Syringe and sample cell cleaning supplies

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified target protein against the chosen assay buffer to ensure buffer matching.

    • Dissolve this compound in the same dialysis buffer. If a co-solvent like DMSO is necessary, ensure the final concentration is identical in both the protein and small molecule solutions (typically ≤ 5% v/v).

    • Determine the accurate concentrations of the protein and this compound.

    • Degas both solutions for 5-10 minutes immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and injection syringe according to the manufacturer's instructions.

    • Load the target protein into the sample cell (typical concentration: 10-50 µM).

    • Load this compound into the injection syringe (typical concentration: 10-20 times the protein concentration).

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw titration peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to the target protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the K D , ΔH, and stoichiometry (n).

Bio-Layer Interferometry (BLI)

BLI is an optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip to monitor biomolecular interactions in real-time.[6][7][8]

Materials:

  • BLI instrument (e.g., Sartorius Octet® system)

  • Biosensors appropriate for the target protein (e.g., Streptavidin (SA) for biotinylated proteins, Amine Reactive (AR2G) for amine coupling).[9]

  • 96-well or 384-well microplates

  • Purified target protein (biotinylated if using SA biosensors)

  • This compound

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)

Protocol:

  • Assay Plate Setup:

    • Hydrate the biosensors in the assay buffer for at least 10 minutes in a dedicated column of the microplate.

    • In separate columns, add assay buffer for the baseline steps, the target protein for immobilization, and assay buffer for another baseline step.

    • Prepare a serial dilution of this compound in the assay buffer in subsequent columns for the association step.

    • Fill the final columns with assay buffer for the dissociation step.

  • Experiment Execution:

    • Baseline 1: Equilibrate the biosensors in the assay buffer (60-120 seconds).

    • Loading: Immobilize the target protein onto the biosensor surface until a stable signal is achieved (e.g., 1-3 nm shift).

    • Baseline 2: Move the biosensors back to the assay buffer to establish a new baseline (60-120 seconds).

    • Association: Move the biosensors to the wells containing the this compound serial dilutions and monitor the binding in real-time (e.g., 120-300 seconds).

    • Dissociation: Transfer the biosensors to the wells with only assay buffer and monitor the dissociation of this compound (e.g., 300-600 seconds).

  • Data Analysis:

    • Reference subtract the data using a biosensor with an immobilized reference protein or a biosensor without immobilized protein.

    • Align the curves to the baseline and dissociation steps.

    • Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the K D , k on , and k off .

Surface Plasmon Resonance (SPR)

SPR is another optical biosensing technique that detects changes in the refractive index at the surface of a sensor chip to measure real-time biomolecular interactions.[3][10][11]

Materials:

  • SPR instrument (e.g., Cytiva Biacore™ system)

  • Sensor chip appropriate for the target protein (e.g., CM5 for amine coupling, SA for biotinylated proteins).[12]

  • Immobilization buffers and reagents (e.g., EDC/NHS for amine coupling).

  • Purified target protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Protein Immobilization:

    • Prime the instrument with running buffer.

    • Activate the sensor chip surface (e.g., with a mixture of EDC and NHS for a CM5 chip).

    • Inject the target protein over the activated surface to achieve the desired immobilization level (response units, RU).

    • Deactivate any remaining active groups (e.g., with ethanolamine).

    • A reference surface should be prepared in parallel (e.g., activated and deactivated without protein).

  • Binding Analysis:

    • Inject a series of concentrations of this compound over both the target and reference surfaces. Start with a blank buffer injection (zero concentration).

    • Monitor the association phase during the injection.

    • Switch back to running buffer to monitor the dissociation phase.

    • Between different concentrations, regenerate the sensor surface using a mild regeneration solution if necessary to remove all bound this compound.

  • Data Analysis:

    • Subtract the signal from the reference surface from the signal from the target surface to correct for bulk refractive index changes and non-specific binding.

    • Subtract the signal from the blank buffer injection ("double referencing").

    • Globally fit the resulting sensorgrams from the different this compound concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to determine the K D , k on , and k off .

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_assay Binding Assays cluster_analysis Data Analysis cluster_output Output Prot_Prep Target Protein Purification & QC ITC ITC Prot_Prep->ITC BLI BLI Prot_Prep->BLI SPR SPR Prot_Prep->SPR SM_Prep This compound Solubilization & QC SM_Prep->ITC SM_Prep->BLI SM_Prep->SPR Thermo Thermodynamics (Kd, ΔH, n) ITC->Thermo Kinetics Kinetics (Kd, kon, koff) BLI->Kinetics SPR->Kinetics Report Binding Profile of this compound Thermo->Report Kinetics->Report signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates GCA186 This compound Kinase2 Kinase B GCA186->Kinase2 Inhibits Kinase1->Kinase2 Phosphorylates Effector Effector Protein Kinase2->Effector Activates TF Transcription Factor Effector->TF Translocates Gene Target Gene Expression TF->Gene Regulates

References

Troubleshooting & Optimization

Troubleshooting GCA-186 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common insolubility issues encountered with GCA-186.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in aqueous buffers (e.g., PBS, Tris-HCl). What should I do?

A1: this compound is a highly hydrophobic molecule with limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended.

Recommended Troubleshooting Steps:

  • Prepare a Concentrated Stock Solution: First, dissolve this compound in an appropriate organic solvent to create a high-concentration stock solution.

  • Serial Dilution: Perform a serial dilution of the stock solution into your aqueous experimental buffer to reach the desired final concentration.

  • Vortexing and Sonication: Ensure thorough mixing by vortexing. If precipitation occurs, gentle sonication in a water bath for 2-5 minutes may aid dissolution.

  • Solvent Selection: If the issue persists, consider using an alternative organic solvent for the stock solution. See the solubility data table below for guidance.

Q2: I observed precipitation when diluting my this compound stock solution into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into complex media is a common issue for hydrophobic compounds like this compound. This is often due to the compound crashing out of solution when the solvent composition changes drastically.

Recommended Troubleshooting Steps:

  • Lower the Final Concentration: The final concentration of this compound in your experiment may be too high. Try working with a lower concentration if your experimental design allows.

  • Increase Serum Concentration: If using a serum-containing medium, increasing the serum percentage (e.g., from 10% to 20% FBS) can help stabilize this compound due to protein binding.

  • Use a Formulation Agent: Consider the use of a solubilizing agent or cyclodextrin to improve aqueous compatibility. Pre-formulating this compound with agents like HP-β-CD (Hydroxypropyl-beta-cyclodextrin) can enhance its stability in culture media.

  • Pluronic F-68: For in vitro studies, adding a small amount of Pluronic F-68 (typically 0.01-0.1%) to the final medium can act as a surfactant and prevent precipitation.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To maintain the stability and solubility of this compound, proper storage is crucial.

Recommended Storage Protocol:

  • Solvent: Prepare stock solutions in anhydrous DMSO or Ethanol.

  • Concentration: Store at a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your experiments.

  • Temperature: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

  • Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound degradation and precipitation. Use a fresh aliquot for each experiment.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL) at 25°CMaximum Stock Concentration (mM)Notes
DMSO> 50100Recommended for initial stock
Ethanol2550Good alternative to DMSO
Methanol1020Lower solubility, use if necessary
Acetone1530Can be used for specific applications
PBS (pH 7.4)< 0.01Not RecommendedInsoluble in aqueous buffers
Water< 0.001Not RecommendedInsoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Assume MW = 500 g/mol ; for 1 mL of 10 mM solution, weigh 5 mg).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C for 5-10 minutes can assist dissolution if needed.

  • Storage: Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Medium

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.

  • Serial Dilution (Recommended):

    • Prepare an intermediate dilution of the this compound stock in the cell culture medium (e.g., 1:100 to get a 100 µM solution).

    • Add the final volume of this intermediate dilution to your culture plate wells to achieve the desired final concentration (e.g., 10 µL of 100 µM solution to 1 mL of medium for a final concentration of 1 µM).

  • Mixing: Mix immediately but gently by pipetting up and down or by swirling the plate. Avoid vigorous shaking which can cause precipitation.

Visualizations

GCA186_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Dilution cluster_troubleshoot Troubleshooting Steps start This compound Powder solvent Select Organic Solvent (e.g., DMSO) start->solvent dissolve Dissolve & Vortex solvent->dissolve stock Concentrated Stock (e.g., 10 mM) dissolve->stock dilute Dilute Stock into Aqueous Buffer/Medium stock->dilute observe Observe for Precipitation dilute->observe success Soluble Working Solution observe->success No troubleshoot Troubleshoot observe->troubleshoot Yes sonicate Gentle Sonication troubleshoot->sonicate lower_conc Lower Final Concentration troubleshoot->lower_conc add_serum Increase Serum % troubleshoot->add_serum change_solvent Try Different Solvent troubleshoot->change_solvent sonicate->dilute lower_conc->dilute add_serum->dilute change_solvent->solvent

Caption: Workflow for preparing and troubleshooting this compound solutions.

GCA186_Decision_Tree start Start: this compound Insolubility Issue q1 Is this compound dissolved in an organic solvent first? start->q1 sol_proc Dissolve in DMSO or Ethanol to create a stock solution. q1->sol_proc No q2 Does precipitation occur upon dilution into aqueous buffer? q1->q2 Yes a1_yes Yes a1_no No sol_proc->q2 sol_final Solution is ready for experiment. q2->sol_final No ts_options Select Troubleshooting Method q2->ts_options Yes a2_yes Yes a2_no No ts1 Use Sonication ts_options->ts1 ts2 Lower Final Concentration ts_options->ts2 ts3 Add Solubilizing Agent (e.g., Serum, HP-β-CD) ts_options->ts3 ts1->q2 Re-test ts2->q2 Re-test ts3->q2 Re-test

Caption: Decision tree for troubleshooting this compound insolubility.

Optimizing GCA-186 concentration for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GCA-186, a potent and selective inhibitor of Kinase-Associated Protein 7 (KAP7). This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to help you optimize the concentration of this compound for maximum efficacy in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, ATP-competitive small molecule inhibitor of Kinase-Associated Protein 7 (KAP7). KAP7 is a critical upstream kinase in the pro-inflammatory cytokine release pathway. By binding to the ATP pocket of KAP7, this compound prevents the phosphorylation of its downstream substrate, p38 MAPK, thereby blocking the signaling cascade that leads to the transcription of inflammatory mediators.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will be cell-type and assay-dependent. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) in your specific model system.

Q3: How should I dissolve and store this compound?

A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, dissolve the compound in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Note that the final DMSO concentration in your assay should be kept below 0.1% to avoid solvent-induced toxicity.

Q4: Is this compound cytotoxic?

A4: this compound exhibits low cytotoxicity in most cell lines at concentrations effective for KAP7 inhibition. However, at concentrations significantly above the IC50 (e.g., >10 µM), off-target effects and cytotoxicity may be observed. It is essential to perform a cytotoxicity assay in parallel with your functional assays.

Experimental Design and Optimization

Data Presentation: this compound Efficacy and Cytotoxicity

The following tables summarize typical dose-response and cytotoxicity data for this compound in various human cell lines after a 24-hour treatment period.

Table 1: this compound Potency (IC50) on p38 MAPK Phosphorylation

Cell Line Description IC50 (nM)
THP-1 (LPS-stimulated) Human monocytic cell line 85
A549 (IL-1β stimulated) Human lung carcinoma 120

| HEK293 (KAP7-overexpressing) | Human embryonic kidney | 45 |

Table 2: this compound Cytotoxicity (CC50) Profile

Cell Line Assay Method CC50 (µM)
THP-1 MTT Assay > 30
A549 CellTiter-Glo® > 30

| HEK293 | Trypan Blue Exclusion | 22 |

  • IC50: Half-maximal inhibitory concentration.

  • CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound via Western Blot

This protocol describes how to measure the inhibition of KAP7 activity by quantifying the reduction in phosphorylation of its downstream target, p38 MAPK.

  • Cell Plating: Plate cells (e.g., A549) in a 6-well plate at a density that will result in 80-90% confluency at the time of the experiment.

  • Starvation (Optional): Once cells are attached and healthy, you may serum-starve them for 4-6 hours to reduce basal signaling activity.

  • This compound Treatment: Prepare a serial dilution of this compound in serum-free media (e.g., 0, 10, 50, 100, 250, 500, 1000 nM). Include a vehicle control (DMSO only, ≤0.1%). Pre-treat the cells with the this compound dilutions for 2 hours.

  • Stimulation: Add a stimulating agent (e.g., 10 ng/mL IL-1β) to all wells except the unstimulated control. Incubate for 30 minutes.

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate.

    • Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH).

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal. Plot the normalized data against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

GCA186_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor KAP7 KAP7 Receptor->KAP7 Activates p38 p38 MAPK KAP7->p38 Phosphorylates p_p38 p-p38 MAPK TF Transcription Factors (e.g., AP-1) p_p38->TF Activates GCA186 This compound GCA186->KAP7 Inhibits Genes Pro-inflammatory Gene Transcription TF->Genes Cytokine Cytokine (e.g., IL-1β) Cytokine->Receptor

Caption: The KAP7 signaling cascade and the inhibitory action of this compound.

GCA186_Workflow Workflow for Optimizing this compound Concentration cluster_assays 4. Parallel Assays (24h) A 1. Cell Seeding Plate cells at optimal density B 2. This compound Treatment Apply serial dilutions (e.g., 0-10µM) A->B C 3. Stimulation Induce KAP7 pathway activity (e.g., with IL-1β) B->C D Target Engagement Assay (e.g., Western Blot for p-p38) C->D E Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) C->E F 5. Data Analysis Calculate IC50 from target inhibition data Calculate CC50 from cytotoxicity data D->F E->F G 6. Determine Therapeutic Window Select optimal concentration where IC50 << CC50 F->G

Caption: Experimental workflow for determining the optimal this compound concentration.

Troubleshooting Guide

Q5: I am not observing any inhibition of my target, even at high concentrations of this compound. What could be wrong?

A5: This issue can arise from several factors. Please consult the decision tree below for a systematic approach to troubleshooting this problem.

GCA186_Troubleshooting Start Problem: No target inhibition observed CheckCompound Is this compound stock prepared and stored correctly? Start->CheckCompound CheckPathway Is the KAP7 pathway active in your model? CheckCompound->CheckPathway Yes Sol_Compound Solution: Prepare fresh stock from powder. Aliquot to avoid freeze-thaw cycles. CheckCompound->Sol_Compound No CheckAssay Is the Western Blot (or other readout) working? CheckPathway->CheckAssay Yes Sol_Pathway Solution: Confirm pathway activation with a positive control (no inhibitor). Check stimulation conditions. CheckPathway->Sol_Pathway No Sol_Assay Solution: Troubleshoot the assay. Check antibody quality and positive/negative controls. CheckAssay->Sol_Assay No ContactSupport Problem Persists: Contact Technical Support CheckAssay->ContactSupport Yes

Caption: Troubleshooting decision tree for lack of this compound efficacy.

Q6: I am seeing significant cell death at concentrations where I expect to see target inhibition. What should I do?

A6:

  • Verify DMSO Concentration: Ensure the final concentration of the DMSO vehicle is non-toxic (ideally ≤0.1%). Run a vehicle-only control to confirm.

  • Check Compound Purity: Impurities in the compound could contribute to toxicity.

  • Reduce Treatment Duration: High toxicity may be time-dependent. Try reducing the incubation time with this compound (e.g., from 24 hours to 6 hours) to see if a therapeutic window can be established.

  • Use a Different Cell Line: The observed toxicity may be specific to your chosen cell line due to on- or off-target effects. Testing in an alternative cell model may be necessary.

Technical Support Center: GCA-186 Off-Target Effect Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The therapeutic agent "GCA-186" as specified in the query is not definitively identified in publicly available literature. This technical support center has been developed based on the assumption that this compound is a representative advanced targeted therapy, such as a CAR-T cell product, a T-cell engager, or a CRISPR-based therapeutic, where the mitigation of off-target effects is a critical concern. The following guidance is based on established principles and methodologies for reducing off-target effects in these therapeutic modalities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of this compound therapy?

Off-target effects refer to the unintended interactions of a therapeutic agent with molecules or cells other than its intended target. For a therapy like this compound, this could manifest as the binding to an incorrect protein, cleavage of an unintended genomic locus, or cytotoxic activity against healthy tissues that share a similar marker with the target cancer cells.[1][2] These effects can lead to toxicity and reduced therapeutic efficacy.

Q2: What are the primary causes of off-target effects with targeted therapies?

The primary causes depend on the modality:

  • For Gene Editing (CRISPR-based therapies): Off-target effects can be caused by the guide RNA (sgRNA) directing the nuclease (e.g., Cas9) to genomic regions that are similar, but not identical, to the target sequence.[1][2] The duration of nuclease activity in the cell can also increase the likelihood of off-target cleavage.[3]

  • For Cell Therapies (e.g., CAR-T): Off-target toxicity can be categorized as "on-target, off-tumor" or "off-target, off-tumor." "On-target, off-tumor" toxicity occurs when the therapy correctly identifies its target antigen, but that antigen is also expressed on healthy tissues. "Off-target, off-tumor" toxicity results from the therapy incorrectly recognizing a different antigen on healthy cells.

Q3: How can the design of this compound be modified to reduce off-target effects?

Several design strategies can be implemented:

  • Guide RNA (sgRNA) Optimization (for CRISPR): Modifying the length of the sgRNA, its GC content, and making chemical modifications can enhance specificity.[2][4] Using truncated sgRNAs (less than 20 nucleotides) can reduce tolerance for mismatches at off-target sites.[2]

  • Engineered Nucleases (for CRISPR): High-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1, HypaCas9) have been engineered to have reduced off-target activity while maintaining on-target efficacy.[3] Using Cas9 nickases, which only cut one strand of the DNA, requires two separate binding events to create a double-strand break, significantly increasing specificity.[3]

  • Affinity Tuning (for CAR-T/T-cell Engagers): Modifying the single-chain variable fragment (scFv) to have a lower affinity for the target antigen can help discriminate between tumor cells with high antigen density and healthy tissues with low-level expression.

  • Logic Gates (for CAR-T): Engineering CAR-T cells to require the presence of two different antigens ("AND" gate) to become fully activated can greatly increase tumor specificity.

Troubleshooting Guides

Issue 1: High Off-Target Cleavage Detected in Preclinical Models (CRISPR-based this compound)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal sgRNA Design 1. Perform in silico analysis using tools like Cas-OFFinder or FlashFry to predict potential off-target sites.[4] 2. Redesign sgRNA to have a GC content between 40-60%.[2][4] 3. Test truncated sgRNAs (17-18 nucleotides).[2]Reduction in predicted and experimentally verified off-target sites.
Prolonged Nuclease Expression 1. Deliver the Cas9 nuclease and sgRNA as a ribonucleoprotein (RNP) complex via electroporation instead of plasmid DNA.[3] 2. Use mRNA for transient expression of the nuclease.[3]Reduced duration of nuclease activity, leading to fewer off-target cleavage events.
Wild-Type Nuclease Activity 1. Substitute the wild-type Cas9 with a high-fidelity variant (e.g., SpCas9-HF1). 2. For targets amenable to this approach, design a paired nickase strategy.[3]Significant reduction in off-target mutations while maintaining on-target editing efficiency.
Issue 2: On-Target, Off-Tumor Toxicity Observed in Animal Models (CAR-T this compound)
Potential Cause Troubleshooting Step Expected Outcome
Target Antigen Expression on Healthy Tissue 1. Quantify the antigen density on both tumor and healthy tissues. 2. Perform affinity tuning of the CAR's scFv to require a higher antigen density for activation.Reduced CAR-T cell activity against healthy tissues with low antigen expression.
Constitutive CAR Activation 1. Incorporate a "suicide gene" (e.g., inducible caspase 9) that can be activated by a small molecule to eliminate the CAR-T cells if toxicity occurs. 2. Design a "split CAR" where the antigen-binding and signaling domains are separate molecules that only assemble in the presence of a small molecule dimerizer.Ability to control the activity or persistence of CAR-T cells in vivo, thereby mitigating toxicity.
Single Antigen Targeting 1. Identify a second tumor-specific antigen. 2. Engineer an "AND-gated" CAR-T cell that requires engagement of both antigens for full activation.Increased specificity of CAR-T cell activation to tumor cells expressing both antigens.

Experimental Protocols

Protocol 1: Quantification of Off-Target Cleavage using GUIDE-seq

Objective: To identify the genome-wide off-target sites of a CRISPR-based this compound.

Methodology:

  • Cell Culture and Transfection: Culture the target human cell line to 70-80% confluency. Co-transfect the cells with the this compound CRISPR components (Cas9 nuclease and sgRNA) along with a double-stranded oligodeoxynucleotide (dsODN) tag.

  • Genomic DNA Extraction: After 72 hours, harvest the cells and extract genomic DNA using a standard phenol-chloroform method or a commercial kit.

  • DNA Fragmentation and Library Preparation: Shear the genomic DNA to an average size of 500 bp. Perform end-repair, A-tailing, and ligation of sequencing adapters.

  • Enrichment of Tagged Sites: Use PCR with primers specific to the dsODN tag and the sequencing adapter to amplify the genomic regions where the dsODN has been integrated at a double-strand break.

  • Next-Generation Sequencing (NGS): Sequence the amplified library on an Illumina platform.

  • Data Analysis: Align the sequencing reads to the human reference genome to identify the locations of dsODN integration, which correspond to the on- and off-target cleavage sites.

Protocol 2: In Vitro Cytotoxicity Assay for On-Target, Off-Tumor Effects

Objective: To assess the cytotoxic activity of a CAR-T based this compound against target tumor cells versus healthy cells expressing the target antigen at lower levels.

Methodology:

  • Cell Preparation:

    • Culture the target tumor cell line (high antigen expression).

    • Culture a non-malignant cell line endogenously expressing the target antigen at a lower level.

    • Generate this compound CAR-T cells from healthy donor PBMCs.

  • Co-culture:

    • Plate the tumor cells and healthy cells in separate 96-well plates.

    • Add the this compound CAR-T cells to the wells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

    • Include control wells with target cells and non-transduced T cells.

  • Cytotoxicity Measurement: After 24 and 48 hours of co-culture, measure cell viability using a lactate dehydrogenase (LDH) release assay or a fluorescence-based cytotoxicity assay.

  • Data Analysis: Calculate the percentage of specific lysis for each E:T ratio for both the tumor and healthy cell lines. Plot the dose-response curves to compare the cytotoxic potency of this compound against the two cell types.

Visualizations

GCA186_Off_Target_Mitigation_CRISPR cluster_strategies Mitigation Strategies cluster_cause Cause of Off-Target Effect cluster_outcome Desired Outcome sgRNA_mod sgRNA Optimization (Length, GC Content, Chemical Mods) outcome Reduced Off-Target Effects Increased Specificity sgRNA_mod->outcome cas9_mod Engineered Nuclease (High-Fidelity, Nickase) cas9_mod->outcome delivery_mod Delivery Method (RNP, mRNA) delivery_mod->outcome cause Wild-Type this compound (CRISPR-based) cause->sgRNA_mod Apply cause->cas9_mod Apply cause->delivery_mod Apply

Caption: Mitigation workflow for CRISPR-based this compound.

Caption: Strategies to address on-target, off-tumor toxicity for CAR-T this compound.

References

Technical Support Center: GCA-186 (Edaravone)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GCA-186, also known as Edaravone (MCI-186). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability and degradation challenges associated with this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Edaravone)?

A1: this compound, widely known as Edaravone or MCI-186, is a potent free radical scavenger.[1][2][3] Its primary mechanism of action involves neutralizing harmful reactive oxygen species (ROS), thereby mitigating oxidative stress and cellular damage.[2][4] It is clinically used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][5]

Q2: What are the primary stability concerns with Edaravone in aqueous solutions?

A2: Edaravone is particularly unstable in aqueous solutions, especially at neutral or higher pH (pH ≥ 7).[6][7] In solution, it exists in equilibrium between its keto and enol forms, with the enol form being susceptible to ionization to the edaravone anion.[7] This anion can readily donate an electron, leading to the formation of edaravone radicals, which can then participate in degradation reactions, including the formation of precipitates like edaravone trimers.[7][8] The presence of molecular oxygen accelerates this degradation process.[6][7]

Q3: How should Edaravone be stored?

A3: Edaravone injection solutions should be stored at up to 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F).[9][10] It is crucial to protect it from light.[9][10] Formulations are often packaged with an oxygen absorber to minimize oxidative degradation.[10][11] For long-term storage of the solid compound, a crystalline form is highly stable and can be kept at room temperature for at least four years.[3][7]

Q4: What are the known degradation products of Edaravone?

A4: Under stress conditions such as heat, humidity, and oxidation, Edaravone can degrade into several products. Two major thermal degradation products have been identified as a dimer and a more complex structure, 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[12][13] Hydrolysis can also lead to the formation of potentially carcinogenic phenylhydrazine.[6] Other degradation products have been identified by LC-MS/MS, though their structures are not all fully elucidated.[12][13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in aqueous solution - pH of the solution is neutral or alkaline (≥7), leading to the formation of insoluble edaravone trimers.[7][8] - High temperature accelerating degradation.[8]- Adjust the pH of the solution to be acidic (e.g., pH 4) using phosphoric acid.[9][10] - Prepare solutions fresh and use them as soon as possible. - Store solutions at controlled room temperature, avoiding excessive heat.
Discoloration of the solution (yellowing) - Oxidative degradation of Edaravone.[6]- Deoxygenate the solvent by purging with an inert gas like nitrogen or argon before dissolving the compound.[6] - Use stabilizers such as sodium bisulfite or glutathione (GSH) in the solution.[6][8] - Protect the solution from light at all times.[9][10]
Inconsistent experimental results or loss of activity - Degradation of Edaravone in the experimental medium. - Interaction with components of the cell culture medium or buffer.- Confirm the stability of Edaravone under your specific experimental conditions (pH, temperature, media components). - Prepare fresh stock solutions for each experiment. - Consider using a stability-indicating assay, such as RP-HPLC, to quantify the active compound concentration before and after the experiment.
Difficulty dissolving the compound - Edaravone is only slightly soluble in water.[10]- Use organic solvents like DMSO (up to 100 mM) or ethanol (up to 15 mg/ml) to prepare concentrated stock solutions.[3][14] - For aqueous solutions, consider the use of co-solvents or cyclodextrins to enhance solubility.[7]

Quantitative Stability Data

The stability of Edaravone is highly dependent on the pH of the aqueous solution.

pH Stability Primary Degradation Pathway Reference
Acidic (e.g., pH 4)Relatively stableMinimal degradation[7][9][10]
5.5 - 7Unstable, significant degradation within 60 minutesHydrolysis and oxidation[15]
> 7Very unstableRapid oxidation and formation of edaravone radicals and trimers[6][7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of Edaravone
  • Deoxygenation of Solvent: Take the required volume of high-purity water (e.g., WFI or Milli-Q) and purge with nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.

  • Addition of Stabilizers (Optional but Recommended):

    • For a solution containing sodium bisulfite, add it to the deoxygenated water to a final concentration of approximately 0.02% (w/v).[10]

    • For a solution containing glutathione (GSH), add it to the deoxygenated water.[6]

  • pH Adjustment: Adjust the pH of the solution to approximately 4 using phosphoric acid.[9]

  • Dissolution of Edaravone: Weigh the required amount of Edaravone and dissolve it in the prepared acidic, deoxygenated, and stabilized solvent with gentle mixing.

  • Sterile Filtration: If for cell culture or in vivo use, sterile filter the final solution through a 0.22 µm filter.

  • Storage: Store the solution protected from light at controlled room temperature (up to 25°C).[9] Use as soon as possible after preparation.

Protocol 2: Stability-Indicating RP-HPLC Method for Edaravone Quantification

This protocol is a general guideline based on published methods.[12][13]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Approximately 0.8-1.0 mL/min.

    • Detection: UV detector at 240 nm.[8]

  • Sample Preparation:

    • Dilute the Edaravone-containing sample with the mobile phase to a concentration within the linear range of the assay.

  • Standard Preparation:

    • Prepare a series of known concentrations of a certified Edaravone reference standard in the mobile phase to generate a calibration curve.

  • Analysis:

    • Inject the samples and standards into the HPLC system.

    • Identify the Edaravone peak by its retention time compared to the standard.

    • Quantify the concentration of Edaravone in the samples by comparing the peak area to the calibration curve.

    • Degradation products will appear as separate peaks, allowing for the assessment of purity and stability.

Visualizations

Signaling Pathways

Edaravone's neuroprotective effects are mediated through multiple signaling pathways.

Edaravone_Signaling_Pathways cluster_nrf2 Nrf2 Pathway Activation Edaravone This compound (Edaravone) ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Keap1 Keap1 Edaravone->Keap1 Inhibits AHR Aryl Hydrocarbon Receptor (AHR) Edaravone->AHR Activates GDNF_RET GDNF/RET Signaling Edaravone->GDNF_RET Activates Neuroprotection Neuroprotection Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Keap1->Nrf2 HO1 HO-1 ARE->HO1 Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes HO1->Neuroprotection Antioxidant_Enzymes->Neuroprotection AHR->Nrf2 Upregulates GDNF_RET->Neuroprotection

Caption: Edaravone's antioxidant and neurotrophic signaling pathways.

Experimental Workflow

A typical workflow for assessing the stability of Edaravone in an experimental setup.

Edaravone_Stability_Workflow start Start prep_solution Prepare Edaravone Solution (See Protocol 1) start->prep_solution initial_analysis Initial Analysis (t=0) (RP-HPLC, pH, Visual) prep_solution->initial_analysis stress_conditions Incubate under Experimental/Stress Conditions (e.g., 37°C, light exposure, etc.) initial_analysis->stress_conditions time_points Collect Samples at Defined Time Points stress_conditions->time_points final_analysis Analyze Samples (RP-HPLC, pH, Visual) time_points->final_analysis data_analysis Data Analysis: - Calculate % remaining - Identify degradants final_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for experimental stability testing of Edaravone.

Logical Relationship

A decision tree for troubleshooting common issues with Edaravone solutions.

Troubleshooting_Decision_Tree issue Issue with Edaravone Solution? precipitate Precipitate Observed? issue->precipitate Yes no_issue No obvious solution issue. Consider other experimental variables. issue->no_issue No discoloration Discoloration? precipitate->discoloration No check_ph Check pH. Is it > 6? precipitate->check_ph Yes inconsistent_results Inconsistent Results? discoloration->inconsistent_results No check_oxygen_light Protected from Oxygen and Light? discoloration->check_oxygen_light Yes check_freshness Using freshly prepared solution? inconsistent_results->check_freshness Yes inconsistent_results->no_issue No adjust_ph Action: Adjust pH to ~4 and reprepare solution. check_ph->adjust_ph Yes no_precipitate_issue No precipitate issue. check_ph->no_precipitate_issue No protect_solution Action: Use deoxygenated solvent and protect from light. check_oxygen_light->protect_solution No no_color_issue No discoloration issue. check_oxygen_light->no_color_issue Yes prepare_fresh Action: Prepare fresh stock for each experiment. check_freshness->prepare_fresh No check_freshness->no_issue Yes

Caption: Decision tree for troubleshooting Edaravone solution issues.

References

Technical Support Center: Overcoming Resistance to EGFR-Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to EGFR-targeted therapies, with a focus on agents with a mechanism similar to TAK-186, in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of EGFR-targeted T-cell engagers like TAK-186?

TAK-186 is a conditionally active bispecific antibody designed to target the Epidermal Growth Factor Receptor (EGFR) on tumor cells and the CD3 receptor on T-cells. Its mechanism involves a prodrug that is activated by proteases typically found in the tumor microenvironment (TME). Upon activation, TAK-186 dimerizes and crosslinks EGFR-expressing tumor cells with CD3-expressing T-cells, leading to T-cell activation and subsequent lysis of the cancer cells. The molecule also has an albumin-binding domain to extend its half-life in its inactive state.

Q2: My EGFR-positive cell line is not responding to treatment. What are the possible reasons?

Lack of response in an EGFR-positive cell line can be due to several factors:

  • Low EGFR expression: The level of EGFR expression may not be sufficient for effective targeting.

  • Intrinsic resistance: The cell line may have pre-existing resistance mechanisms, such as mutations in downstream signaling pathways (e.g., KRAS, PIK3CA).

  • T-cell dysfunction: The effector T-cells may be exhausted or functionally impaired.

  • Insufficient protease activity: If using a conditionally-activated agent like TAK-186, the cell line's microenvironment may lack the specific proteases required for drug activation.

  • Experimental conditions: Suboptimal drug concentration, incubation time, or effector-to-target cell ratio can affect the outcome.

Q3: What are the common mechanisms of acquired resistance to EGFR-targeted therapies?

Acquired resistance to EGFR-targeted therapies can be broadly categorized into on-target and off-target mechanisms:

  • On-target resistance: This involves alterations in the EGFR gene itself, such as secondary mutations (e.g., T790M) that prevent drug binding.

  • Off-target resistance: This involves the activation of bypass signaling pathways that circumvent the need for EGFR signaling. Common bypass pathways include:

    • Activation of other receptor tyrosine kinases (RTKs) like MET, AXL, or HER2.

    • Mutations in downstream signaling molecules like KRAS, BRAF, or PIK3CA.

    • Epithelial-to-mesenchymal transition (EMT).

Q4: How can I investigate the mechanism of resistance in my cell line?

To elucidate the resistance mechanism, a combination of molecular and cellular biology techniques can be employed:

  • Genomic analysis: Sequencing of key genes like EGFR, KRAS, BRAF, and PIK3CA to identify mutations.

  • Transcriptomic analysis: RNA sequencing to identify changes in gene expression, such as upregulation of bypass pathway components.

  • Proteomic analysis: Western blotting or mass spectrometry to assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK).

  • Cellular assays: Flow cytometry to analyze EGFR expression levels and T-cell activation markers.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshooting resistance to EGFR-targeted T-cell engagers in your cell line experiments.

Problem: Decreased or no cytotoxic activity observed.

1. Confirm Target and Effector Cell Characteristics:

  • Verify EGFR expression: Use flow cytometry or western blotting to confirm high levels of EGFR expression on your target cell line.

  • Assess T-cell viability and activation potential: Ensure that the T-cells used as effectors are viable and can be activated. A positive control, such as stimulation with anti-CD3/CD28 beads, should be included.

2. Optimize Experimental Parameters:

  • Titrate drug concentration: Perform a dose-response curve to determine the optimal concentration of the therapeutic agent.

  • Vary effector-to-target (E:T) ratio: Test different E:T ratios to ensure a sufficient number of effector cells are present to kill the target cells.

  • Optimize incubation time: Conduct a time-course experiment to identify the optimal duration of co-culture.

3. Investigate Potential Resistance Mechanisms:

If the above steps do not resolve the issue, the cell line may have developed resistance. The following workflow can help identify the underlying mechanism.

G cluster_0 Troubleshooting Workflow for Resistance cluster_1 Potential Resistance Mechanisms start Resistant Phenotype Observed a Confirm EGFR Expression (Flow Cytometry/Western Blot) start->a b Sequence EGFR Gene (Sanger/NGS) a->b EGFR expression confirmed c Analyze Downstream Signaling (Western Blot for p-AKT, p-ERK) b->c No on-target mutations found res1 On-target Mutation (e.g., T790M) b->res1 d Screen for Bypass Pathway Activation (RTK Array, RNA-seq) c->d Downstream pathways active res3 Downstream Mutation (e.g., KRAS, PIK3CA) c->res3 e Investigate T-cell Exclusion/Exhaustion (Immunohistochemistry, Flow Cytometry) d->e Bypass pathways identified res2 Bypass Pathway Activation (e.g., MET, AXL) d->res2 res4 T-cell Dysfunction e->res4

Troubleshooting workflow for identifying resistance mechanisms.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for an EGFR-targeted T-cell engager in sensitive and resistant cell lines, illustrating the expected shift in potency upon development of resistance.

Cell LineEGFR StatusResistance MechanismIC50 (nM)
Sensitive Parent Line EGFR amplified-0.5
Resistant Clone 1 EGFR amplifiedEGFR T790M mutation50
Resistant Clone 2 EGFR amplifiedMET amplification75
Resistant Clone 3 EGFR amplifiedKRAS G12C mutation>100

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol is used to determine the cytotoxic effect of the therapeutic agent on target cells when co-cultured with effector T-cells.

Materials:

  • Target cancer cell line (EGFR-positive)

  • Effector T-cells (e.g., human PBMCs)

  • Complete culture medium

  • EGFR-targeted T-cell engager

  • 96-well flat-bottom plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • The next day, prepare serial dilutions of the EGFR-targeted T-cell engager.

  • Add effector T-cells to the wells at the desired E:T ratio.

  • Add the drug dilutions to the respective wells. Include a no-drug control and a no-T-cell control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the no-drug control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the activation status of EGFR and downstream signaling pathways.

Materials:

  • Sensitive and resistant cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture sensitive and resistant cells to 70-80% confluency.

  • Treat cells with the EGFR-targeted T-cell engager at the IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells in lysis buffer on ice.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add chemiluminescent substrate.

  • Image the blot using a chemiluminescence imaging system.

Signaling Pathway and Resistance Diagrams

G cluster_0 EGFR Signaling Pathway EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR signaling pathway leading to cell proliferation and survival.

G cluster_0 Mechanisms of Resistance to EGFR-Targeted Therapy EGFR_TKI EGFR-Targeted Agent EGFR EGFR EGFR_TKI->EGFR Inhibition Signaling Downstream Signaling EGFR->Signaling T790M On-target Mutation (e.g., T790M) T790M->EGFR Alters drug binding site MET Bypass Pathway (e.g., MET Amplification) MET->Signaling Activates signaling independently KRAS Downstream Mutation (e.g., KRAS) KRAS->Signaling Constitutively active

Overview of on-target and off-target resistance mechanisms.

Technical Support Center: Improving the In Vivo Bioavailability of GCA-186

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the investigational compound GCA-186.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor in vivo bioavailability of this compound?

Poor oral bioavailability of an investigational compound like this compound typically stems from a combination of physicochemical and biological factors. These can include low aqueous solubility, which limits the dissolution rate in gastrointestinal fluids, and poor membrane permeability across the intestinal wall.[1] Additionally, the compound may be subject to significant first-pass metabolism in the liver, where it is broken down before reaching systemic circulation.[1][2] Efflux transporters, such as P-glycoprotein (P-gp), can also actively pump the drug back into the gastrointestinal lumen, further reducing its net absorption.[2]

Q2: How can I determine if the bioavailability of this compound is limited by its solubility or its permeability?

To distinguish between solubility and permeability as the rate-limiting factor for this compound's bioavailability, a systematic approach is recommended.[2] First, thoroughly characterize the physicochemical properties of this compound, including its aqueous solubility at different pH values, its lipophilicity (LogP), and its solid-state properties (crystalline vs. amorphous).[2] Based on this data, you can classify this compound according to the Biopharmaceutical Classification System (BCS). Most poorly soluble drugs fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2] In vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer permeability studies can provide direct insights into the compound's permeability.[1]

Q3: What is the "first-pass effect" and how could it be affecting the bioavailability of this compound?

The "first-pass effect," or first-pass metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[1] After oral administration and absorption from the gut, this compound would travel through the portal vein to the liver. In the liver, a portion of the drug can be metabolized by enzymes and inactivated. If this compound is a substrate for these enzymes, a substantial fraction of the administered dose may be eliminated before it can exert its therapeutic effect, resulting in low bioavailability.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
High variability in plasma concentrations between animals. Inconsistent oral dosing: Improper gavage technique can lead to variability in the administered dose.[1]Ensure all personnel are thoroughly trained in oral gavage techniques. For suspensions, ensure consistent re-suspension before each dose.
Food effects: The presence or absence of food in the stomach can significantly alter drug absorption.[1]Conduct pilot studies in both fasted and fed animals to characterize any food effect. Consider using a consistent fasting period before dosing in all studies.
Gastrointestinal (GI) motility: Variations in gastric emptying and intestinal transit time can lead to inconsistent absorption.[2]While difficult to control, using a larger group of animals can help to better understand the mean pharmacokinetic profile and its variability.
Good in vitro dissolution but poor in vivo exposure. Precipitation in the GI tract: The formulation may not maintain the drug in a solubilized state upon dilution in the GI fluids.[2]Utilize in vitro dissolution models that mimic GI conditions (e.g., simulated gastric and intestinal fluids) to assess formulation stability. Consider incorporating precipitation inhibitors into your formulation.
Efflux transporter activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the GI lumen.[2]Conduct in vitro transporter assays (e.g., using Caco-2 cells) to determine if this compound is a substrate for efflux pumps.[1]
First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[1][2]Perform in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound.
Low overall in vivo exposure. Poor aqueous solubility: The drug does not dissolve sufficiently in the GI fluids to be absorbed.Explore formulation strategies to enhance solubility, such as particle size reduction (micronization or nanosizing), amorphous solid dispersions, or lipid-based formulations.[1][3][4][5]
Poor intestinal permeability: The drug cannot efficiently cross the intestinal epithelium.Evaluate the intrinsic permeability of this compound using in vitro models like PAMPA or Caco-2 assays.[1] If permeability is low, prodrug approaches could be considered.[6]

Key Experimental Protocols

Protocol 1: In Vivo Bioavailability Assessment in Rodents

Objective: To determine the pharmacokinetic profile and bioavailability of this compound following oral administration.

Methodology:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or BALB/c mice), with a sufficient number of animals per group to achieve statistical power.

  • Dosing:

    • Administer this compound intravenously (IV) to one group to determine the clearance and volume of distribution.

    • Administer this compound orally (PO) to another group via gavage. The formulation of the oral dose should be well-characterized.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Sample Processing: Process blood samples to obtain plasma or serum.

  • Bioanalysis: Quantify the concentration of this compound in the plasma or serum samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of this compound to improve its solubility and dissolution rate.

Methodology:

  • Polymer and Solvent Selection: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) and a common solvent (e.g., methanol, ethanol, acetone) in which both this compound and the polymer are soluble.[2]

  • Dissolution: Dissolve this compound and the selected polymer in the solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).[2]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be maintained below the glass transition temperature of the polymer to prevent phase separation.[2]

  • Drying: Further dry the resulting solid under vacuum to remove any residual solvent.

  • Characterization: Characterize the prepared ASD using techniques such as X-ray powder diffraction (XRPD) to confirm the amorphous nature, and differential scanning calorimetry (DSC) to determine the glass transition temperature.

  • In Vitro Dissolution Testing: Perform dissolution studies of the ASD in relevant media (e.g., simulated gastric and intestinal fluids) and compare the dissolution profile to that of the crystalline this compound.

Quantitative Data Summary

The following table summarizes hypothetical bioavailability data for this compound in different formulations.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Bioavailability (F%)
Crystalline this compound in 0.5% CMC1050 ± 152.0250 ± 755
Micronized this compound in 0.5% CMC10150 ± 401.5750 ± 20015
This compound Amorphous Solid Dispersion (1:3 with PVP)10450 ± 1101.02250 ± 50045
This compound in Self-Emulsifying Drug Delivery System (SEDDS)10600 ± 1500.53000 ± 60060

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical & In Vitro Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_optimization Optimization Poor_Bioavailability Poor In Vivo Bioavailability of this compound Physicochemical Determine Solubility, LogP, pKa Poor_Bioavailability->Physicochemical Permeability In Vitro Permeability (e.g., PAMPA, Caco-2) Poor_Bioavailability->Permeability Metabolism In Vitro Metabolism (Microsomes) Poor_Bioavailability->Metabolism BCS BCS Classification Physicochemical->BCS Particle_Size Particle Size Reduction (Micronization, Nanonization) BCS->Particle_Size ASD Amorphous Solid Dispersions BCS->ASD Lipid_Based Lipid-Based Formulations (e.g., SEDDS) BCS->Lipid_Based PK_Study Rodent Pharmacokinetic Study Particle_Size->PK_Study ASD->PK_Study Lipid_Based->PK_Study Data_Analysis Calculate Cmax, Tmax, AUC, F% PK_Study->Data_Analysis Iterate Iterate Formulation Based on PK Data Data_Analysis->Iterate Iterate->ASD

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_elimination Elimination Pathways GCA_186_Oral This compound (Oral Dose) Dissolution Dissolution in GI Fluids GCA_186_Oral->Dissolution Absorption Absorption across Intestinal Wall Dissolution->Absorption Systemic_Circulation This compound in Bloodstream Absorption->Systemic_Circulation Portal Vein First_Pass First-Pass Metabolism (Liver) Absorption->First_Pass Efflux P-gp Efflux Absorption->Efflux First_Pass->Systemic_Circulation Metabolites Efflux->Dissolution

References

GCA-186 Assay Development and Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development and optimization of assays involving GCA-186, a novel G-protein coupled receptor (GPCR) modulating compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational modulator of a specific G-protein coupled receptor (GPCR). Its primary mechanism involves binding to the receptor and initiating a downstream signaling cascade. GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to a cellular response.[1][2][3] The specific G-protein subtype (e.g., Gαs, Gαi/o, Gαq/11, or Gα12/13) that this compound's target receptor couples with will determine the precise downstream effects.[4]

Q2: Which initial assays are recommended for characterizing this compound's activity?

A2: A tiered approach is recommended. Start with radioligand binding assays to determine the affinity (Kd or Ki) of this compound for its target receptor.[5] Subsequently, functional assays should be employed to elucidate the signaling pathway. These typically include second messenger assays such as cAMP for Gs and Gi-coupled receptors, or calcium mobilization and IP1/IP3 accumulation for Gq-coupled receptors.[6][7]

Q3: How can I determine which G-protein is coupled to the target receptor of this compound?

A3: G-protein coupling can be identified by co-transfecting cells with the receptor and a panel of different G-protein α-subunits and then measuring the downstream second messenger response.[8] Alternatively, using chimeric G-proteins that redirect signaling to a more easily measurable pathway, like calcium mobilization, can be a robust method for identifying the native coupling partner.[8][9]

Q4: What is meant by "ligand-biased signaling" and how might it apply to this compound?

A4: Ligand-biased signaling occurs when a compound, upon binding to a GPCR, preferentially activates one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways).[7][10][11] It is crucial to assess if this compound exhibits such bias, as this can have significant implications for its therapeutic effect and side-effect profile. Assays that independently measure G-protein activation and β-arrestin recruitment are necessary to characterize this phenomenon.[10]

Troubleshooting Guides

Below are common issues encountered during GPCR assay development and optimization, along with potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
High background signal in a radioligand binding assay - Non-specific binding of the radioligand to the filter, plasticware, or cell membranes.[12]- Inadequate washing steps.- Radioligand degradation.- Increase the concentration of the competing non-labeled ligand to define non-specific binding.- Pre-treat filters with a blocking agent (e.g., polyethyleneimine).- Optimize the number and duration of wash steps.- Ensure the radioligand is stored correctly and has not exceeded its shelf life.
Low signal-to-noise ratio in a functional assay - Low receptor expression levels.- Suboptimal G-protein coupling.- Inefficient downstream signaling in the chosen cell line.- Assay conditions (e.g., temperature, incubation time) are not optimal.[5]- Use a cell line with higher endogenous receptor expression or create a stably transfected cell line.- Co-express specific G-protein subunits to enhance coupling.[8]- Use a more sensitive detection method or a different assay format (e.g., FRET or BRET-based sensors).[6]- Systematically optimize assay parameters such as incubation time, temperature, and cell density.
High well-to-well variability - Inconsistent cell seeding.- Pipetting errors, especially with small volumes.- Edge effects in the microplate.- Cell health issues.- Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding.- Use reverse pipetting for viscous solutions and ensure proper mixing.- Avoid using the outer wells of the microplate or fill them with buffer/media.- Regularly check cell viability and passage number.
Inconsistent results between experiments - Variation in reagent quality (e.g., lot-to-lot differences in serum or antibodies).- Differences in cell passage number.- Inconsistent incubation times or temperatures.- Qualify new lots of critical reagents before use.- Use cells within a defined passage number range for all experiments.- Strictly adhere to the established experimental protocol.
Unexpected agonist/antagonist behavior - The compound may be a partial agonist or an allosteric modulator.- The compound may exhibit biased agonism.[10]- The compound may have off-target effects.- Perform a full dose-response curve to determine the efficacy (Emax).- Conduct competition binding assays with known orthosteric ligands.- Profile the compound in β-arrestin recruitment assays in addition to G-protein signaling assays.[10]- Test the compound on a panel of related and unrelated receptors.

Experimental Protocols

Radioligand Binding Assay (Competition Format)

This protocol is designed to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a known radioligand for binding to the target GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., 3H- or 125I-labeled)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well microplate

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.

  • To determine total binding, add only the radioligand and buffer.

  • To determine non-specific binding, add the radioligand and a saturating concentration of a known unlabeled ligand.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[5]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50, which can then be converted to a Ki value.

cAMP Accumulation Assay (Gs- or Gi-coupled receptors)

This protocol measures the modulation of intracellular cyclic AMP (cAMP) levels following receptor activation by this compound.

Materials:

  • Cells expressing the target GPCR

  • This compound (agonist or antagonist)

  • Forskolin (for Gi-coupled receptors)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, ELISA)

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Wash the cells with assay buffer and then add IBMX-containing buffer to prevent cAMP degradation.

  • For Gs-coupled receptors (agonist mode): Add serial dilutions of this compound and incubate.

  • For Gi-coupled receptors (agonist mode): Add serial dilutions of this compound, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase. Incubate.

  • For antagonist mode: Pre-incubate the cells with serial dilutions of this compound before adding a known agonist (for Gs) or agonist + forskolin (for Gi).

  • Stop the reaction by lysing the cells.

  • Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations

G_protein_signaling_pathways cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway cluster_Gi Gαi Pathway Gs_Receptor Gs-coupled Receptor Gs_Protein Gαs Gs_Receptor->Gs_Protein Agonist AC_Gs Adenylyl Cyclase Gs_Protein->AC_Gs Activates cAMP cAMP AC_Gs->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription_Gs Gene Transcription CREB->Gene_Transcription_Gs Gq_Receptor Gq-coupled Receptor Gq_Protein Gαq Gq_Receptor->Gq_Protein Agonist PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Gi_Receptor Gi-coupled Receptor Gi_Protein Gαi Gi_Receptor->Gi_Protein Agonist AC_Gi Adenylyl Cyclase Gi_Protein->AC_Gi Inhibits cAMP_decrease ↓ cAMP AC_Gi->cAMP_decrease

Caption: Overview of the three main GPCR signaling pathways.

experimental_workflow cluster_primary Primary Assays cluster_secondary Secondary Assays cluster_tertiary Tertiary & Specificity Assays Binding_Assay Radioligand Binding Assay (Determine Affinity: Ki) Functional_Screen Initial Functional Screen (e.g., cAMP or Ca²⁺ Assay) Binding_Assay->Functional_Screen Dose_Response Dose-Response & Potency (Determine EC50/IC50) Functional_Screen->Dose_Response G_Protein_Profiling G-Protein Coupling Profile Dose_Response->G_Protein_Profiling Beta_Arrestin β-Arrestin Recruitment Assay Dose_Response->Beta_Arrestin Bias_Analysis Ligand Bias Analysis G_Protein_Profiling->Bias_Analysis Beta_Arrestin->Bias_Analysis Selectivity_Panel Receptor Selectivity Panel Bias_Analysis->Selectivity_Panel Downstream_Signaling Downstream Signaling (e.g., Reporter Gene, Phospho-ERK) Selectivity_Panel->Downstream_Signaling

Caption: A tiered workflow for this compound assay development.

troubleshooting_logic Start Assay Fails: Low Signal or High Variability Check_Cells Check Cell Health & Density Start->Check_Cells Check_Reagents Check Reagent Quality & Concentration Check_Cells->Check_Reagents Cells OK Receptor_Expression Verify Receptor Expression Level Check_Cells->Receptor_Expression Cells Not OK Check_Protocol Review Protocol Execution Check_Reagents->Check_Protocol Reagents OK Optimize_Conditions Optimize Assay Conditions (Time, Temp, etc.) Check_Reagents->Optimize_Conditions Reagents Not OK Check_Protocol->Optimize_Conditions Protocol OK Success Assay Optimized Check_Protocol->Success Protocol Error Found & Corrected Optimize_Conditions->Success Assay_Format Consider Alternative Assay Format Receptor_Expression->Assay_Format Assay_Format->Success

Caption: A logical flow for troubleshooting common assay issues.

References

Refinement of GCA-186 treatment protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information does not identify a specific therapeutic agent designated "GCA-186." The following technical support center is a template designed for researchers, scientists, and drug development professionals working with a hypothetical preclinical compound, this compound. The provided protocols, troubleshooting guides, and data are representative examples based on typical workflows for novel therapeutic agents and should be adapted to the specific characteristics of the molecule under investigation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A: this compound is a novel investigational agent. Its primary mechanism of action is hypothesized to be the inhibition of the XYZ signaling pathway, which is implicated in the proliferation of cancer cells. Downstream effects are believed to include apoptosis and a reduction in tumor angiogenesis. The precise binding site and kinetics are still under investigation.

Q2: What is the recommended solvent and storage condition for this compound?

A: For in vitro experiments, this compound should be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. For in vivo studies, the formulation will depend on the specific animal model and administration route. A common starting point is a suspension in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.

Q3: What is the stability of this compound in solution?

A: The 10 mM DMSO stock solution is stable for up to 3 months when stored at -80°C. Once diluted in aqueous media for cell-based assays, it is recommended to use the solution within 4 hours to ensure potency. The stability in the in vivo formulation should be determined empirically but is generally prepared fresh for each experiment.

Q4: Are there any known off-target effects of this compound?

A: Preliminary screening has been conducted against a panel of 100 kinases, with results indicating high specificity for the intended target. However, at concentrations significantly above the IC50, some minor off-target activity on related kinases has been observed. Researchers should consult the internal preclinical data package for the full kinase panel results.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent IC50 values in cell viability assays - Cell line instability or high passage number- Inconsistent seeding density- this compound degradation (improper storage or handling)- Pipetting errors- Use cells with a consistent and low passage number.- Ensure a uniform single-cell suspension before seeding.- Prepare fresh dilutions of this compound from a properly stored stock for each experiment.- Use calibrated pipettes and proper technique.
Low efficacy in in vivo tumor models - Poor bioavailability of the formulation- Incorrect dosing or administration route- Rapid metabolism of this compound- Tumor model resistance- Conduct pharmacokinetic studies to assess exposure.- Perform a dose-response study to determine the optimal dose.- Analyze plasma and tumor tissue for this compound and its metabolites.- Confirm target expression in the selected tumor model.
Precipitation of this compound in aqueous media - Low solubility of the compound- Exceeding the solubility limit in the final dilution- Ensure the final DMSO concentration in the media is as low as possible (typically <0.1%).- Vortex the solution thoroughly after dilution.- If precipitation persists, consider using a surfactant like Pluronic F-68 in the media.
Unexpected cytotoxicity in control cells - High concentration of the vehicle (e.g., DMSO)- Contamination of the this compound stock solution- Ensure the final vehicle concentration is consistent across all wells, including controls, and is non-toxic to the cells.- Filter-sterilize the this compound stock solution.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Methodology:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh growth medium.

    • Perform a cell count and adjust the concentration to 2 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in growth medium from the 10 mM DMSO stock. The final concentrations should range from 0.1 nM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment (using a resazurin-based reagent):

    • Add 20 µL of the viability reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle control.

    • Plot the normalized values against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50.

Western Blot for Target Engagement

Objective: To assess the effect of this compound on the phosphorylation of its downstream target, Protein-Y.

Methodology:

  • Cell Treatment and Lysis:

    • Seed 2 x 10^6 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for 2 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load 20 µg of protein per lane onto a 4-20% Tris-glycine gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated Protein-Y (p-Protein-Y) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager.

    • Strip the membrane and re-probe for total Protein-Y and a loading control (e.g., GAPDH).

    • Quantify the band intensities and normalize the p-Protein-Y signal to the total Protein-Y and loading control.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (nM)
HT-29Colon15.2
A549Lung45.8
MCF-7Breast120.5
PANC-1Pancreas>1000

Table 2: In Vivo Efficacy of this compound in an HT-29 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle-0
This compound10 mg/kg42
This compound30 mg/kg78
This compound100 mg/kg95

Visualizations

GCA186_Signaling_Pathway cluster_cell Cancer Cell GCA186 This compound XYZ_Kinase XYZ Kinase GCA186->XYZ_Kinase p_Protein_Y p-Protein-Y XYZ_Kinase->p_Protein_Y Phosphorylation Protein_Y Protein-Y Proliferation Cell Proliferation p_Protein_Y->Proliferation Apoptosis Apoptosis p_Protein_Y->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Line Culture Viability_Assay IC50 Determination (Cell Viability Assay) Cell_Culture->Viability_Assay Western_Blot Target Engagement (Western Blot) Cell_Culture->Western_Blot Xenograft Tumor Xenograft Model Establishment Viability_Assay->Xenograft Inform Dose Selection Dosing This compound Dosing Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

Caption: General experimental workflow for this compound evaluation.

Validation & Comparative

A Comparative Analysis of JAK Inhibitors and Other Targeted Therapies for Giant Cell Arteritis

Author: BenchChem Technical Support Team. Date: November 2025

Giant Cell Arteritis (GCA) is a common form of vasculitis in older adults, characterized by inflammation of large and medium-sized arteries. While glucocorticoids have long been the standard of care, their long-term use is associated with significant side effects. This has spurred the development of targeted therapies aimed at specific inflammatory pathways. This guide provides a detailed comparison of key inhibitors targeting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and other critical pathways in GCA.

Target Pathway: The JAK-STAT Signaling Cascade

The JAK-STAT pathway is a crucial signaling cascade for a variety of cytokines and growth factors that are implicated in the pathogenesis of GCA. Cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) bind to their respective receptors on immune cells, leading to the activation of associated Janus kinases (JAKs). These activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[1][2] Inhibition of this pathway represents a promising therapeutic strategy for GCA.

JAK_STAT_Pathway JAK-STAT Signaling Pathway in GCA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Therapeutic Inhibition Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK Janus Kinase (JAK) Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT Phosphorylated STAT (Active) JAK->pSTAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Induces JAK_Inhibitor Upadacitinib (JAK Inhibitor) JAK_Inhibitor->JAK Inhibits

Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.

Quantitative Comparison of Inhibitors

The following table summarizes the efficacy and safety data from key clinical trials of Upadacitinib (a JAK inhibitor) and Tocilizumab (an IL-6 receptor antagonist) in patients with GCA.

Inhibitor Target Pathway Clinical Trial Primary Endpoint Efficacy Result Key Adverse Events
Upadacitinib JAK-STATSELECT-GCASustained remission at Week 52Significantly higher proportion of patients achieved sustained remission compared to placebo.[2][3]Upper respiratory tract infections, nasopharyngitis, and urinary tract infections.[2]
Tocilizumab IL-6 SignalingGiACTASustained remission at 52 weeksSignificantly higher rates of sustained glucocorticoid-free remission compared to placebo.[1]Infections, neutropenia, and elevated liver enzymes.[1]

Experimental Protocols

Protocol for a Phase 3 Randomized Controlled Trial of a Novel GCA Inhibitor

A typical phase 3 clinical trial to evaluate a new inhibitor for GCA, such as the SELECT-GCA trial for Upadacitinib, follows a structured protocol to ensure patient safety and data integrity.[3]

Clinical_Trial_Workflow Phase 3 GCA Inhibitor Clinical Trial Workflow Patient_Screening Patient Screening (Active GCA Diagnosis) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Arm: Investigational Inhibitor + Prednisone Taper Randomization->Treatment_Arm Placebo_Arm Placebo Arm: Placebo + Prednisone Taper Randomization->Placebo_Arm Follow_Up Follow-up Period (e.g., 52 weeks) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Assessment: Sustained Remission Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Cumulative Prednisone Dose - Time to First Flare - Safety and Tolerability Follow_Up->Secondary_Endpoints Data_Analysis Data Analysis and Reporting Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis

Figure 2: A representative workflow for a Phase 3 clinical trial evaluating a new inhibitor for GCA.

Key Methodological Steps:

  • Patient Population: Enrollment of adult patients with a confirmed diagnosis of active GCA.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study design is typically employed.

  • Intervention: Patients are randomized to receive either the investigational inhibitor or a placebo, in addition to a standardized prednisone taper regimen.

  • Efficacy Assessments: The primary outcome is typically the proportion of patients in sustained remission at a predefined time point (e.g., 52 weeks). Remission is defined by the absence of clinical symptoms of GCA and normalization of inflammatory markers.

  • Safety Monitoring: Continuous monitoring of adverse events, laboratory parameters, and vital signs throughout the study.

Comparative Landscape of GCA Inhibitors

The therapeutic landscape for GCA is evolving, with several targeted therapies now available or under investigation. These can be broadly categorized based on their mechanism of action.

Inhibitor_Comparison Comparison of Targeted Inhibitor Classes in GCA cluster_pathways Key Inflammatory Pathways cluster_inhibitors Inhibitor Classes GCA_Pathogenesis GCA Pathogenesis JAK_STAT JAK-STAT Pathway GCA_Pathogenesis->JAK_STAT IL6_Pathway IL-6 Pathway GCA_Pathogenesis->IL6_Pathway Other_Pathways Other Pathways (e.g., GM-CSF, IL-17) GCA_Pathogenesis->Other_Pathways JAK_Inhibitors JAK Inhibitors (e.g., Upadacitinib, Baricitinib) JAK_STAT->JAK_Inhibitors Targeted by IL6_Inhibitors IL-6R Inhibitors (e.g., Tocilizumab, Sarilumab) IL6_Pathway->IL6_Inhibitors Targeted by Other_Inhibitors Other Biologics (e.g., Mavrilimumab, Secukinumab) Other_Pathways->Other_Inhibitors Targeted by

Figure 3: Logical relationship between GCA pathogenesis, key inflammatory pathways, and corresponding inhibitor classes.

JAK Inhibitors (e.g., Upadacitinib, Baricitinib): These small molecule inhibitors act intracellularly to block the signaling of multiple pro-inflammatory cytokines.[2][4] Their oral administration offers a potential advantage in convenience.

IL-6 Receptor Antagonists (e.g., Tocilizumab, Sarilumab): These are monoclonal antibodies that block the IL-6 receptor, thereby inhibiting a key cytokine in GCA pathogenesis.[5][4] Tocilizumab is an established therapy for GCA.[5]

Other Biologics: A number of other biologic agents targeting different pathways are under investigation. These include Mavrilimumab (targeting the GM-CSF receptor) and Secukinumab (targeting IL-17).[4][6] These therapies hold promise for patients who may not respond to or tolerate other treatments.

References

Upadacitinib: A Head-to-Head Comparison with Standard-of-Care in Giant Cell Arteritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Janus kinase (JAK) inhibitor, upadacitinib, against the current standard-of-care for the treatment of Giant Cell Arteritis (GCA). The information presented is based on clinical trial data to support evidence-based decision-making in research and drug development.

Executive Summary

Giant Cell Arteritis (GCA) is a common form of vasculitis affecting older adults, for which high-dose glucocorticoids have long been the cornerstone of treatment[1][2]. While effective in controlling inflammation and preventing ischemic complications such as vision loss, prolonged glucocorticoid use is associated with significant toxicity[2][3]. The need for steroid-sparing therapeutic options has led to the investigation of targeted therapies. This guide focuses on upadacitinib, an oral JAK inhibitor, and its performance in the SELECT-GCA Phase 3 clinical trial compared to standard-of-care glucocorticoid therapy. Data for other steroid-sparing agents, tocilizumab and methotrexate, are also included for a comprehensive overview.

Data Presentation: Efficacy and Safety

The following tables summarize the key efficacy and safety data from the SELECT-GCA trial for upadacitinib, as well as data from trials of other standard-of-care treatments.

Table 1: Efficacy of Upadacitinib vs. Placebo (with Glucocorticoid Taper) in GCA (SELECT-GCA Trial)

Efficacy Endpoint (at Week 52)Upadacitinib 15 mg + 26-week Glucocorticoid TaperPlacebo + 52-week Glucocorticoid Taper
Sustained Remission 46%[4][5][6][7]29%[4][5][6][7]
Sustained Complete Remission 37%[5][7]16%[5][7]
Glucocorticoid-Free Complete Remission 50.2%[5][8]19.6%[5][8]
Disease Flare 34%[6][7]56%[6][7]
Median Cumulative Glucocorticoid Dose 1615 mg[5][8]2882 mg[5][8]

Table 2: Efficacy of Tocilizumab and Methotrexate in GCA

TreatmentKey Efficacy EndpointResult
Tocilizumab (weekly) Sustained Remission at 52 weeks56%[9][10]
Tocilizumab (bi-weekly) Sustained Remission at 52 weeks53%[9][10]
Methotrexate Reduction in First Relapse Hazard Ratio0.65[11]
Methotrexate Reduction in Second Relapse Hazard Ratio0.49[11]

Table 3: Safety Profile of Upadacitinib vs. Placebo in GCA (SELECT-GCA Trial)

Adverse EventUpadacitinib 15 mg (%)Placebo (%)
Serious Adverse Events 23%[7]21%[7]
Serious Infections 6%[7]11%[7]
Herpes Zoster Higher incidence in upadacitinib group[4][8]Lower incidence
Major Adverse Cardiovascular Events (MACE) 0[7]2 events[7]
Venous Thromboembolic Events (VTEs) 3%[7]4%[7]
Treatment-Emergent Deaths 2[7][12]2[7][12]

Experimental Protocols

SELECT-GCA Trial (Upadacitinib)

The SELECT-GCA study was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of upadacitinib in patients with GCA.[13]

  • Participants: The trial enrolled 428 patients aged 50 years and older with a diagnosis of new-onset or relapsing GCA.[4][13]

  • Intervention: Patients were randomized in a 2:1:1 ratio to receive:

    • Upadacitinib 15 mg once daily with a 26-week prednisone taper.[14][15]

    • Upadacitinib 7.5 mg once daily with a 26-week prednisone taper.[14][15]

    • Placebo once daily with a 52-week prednisone taper.[14][15]

  • Primary Endpoint: The primary endpoint was the proportion of patients who achieved sustained remission at week 52, defined as the absence of GCA signs and symptoms from week 12 through week 52 and adherence to the protocol-defined glucocorticoid taper.[5][13][16]

  • Key Secondary Endpoints: Key secondary endpoints included sustained complete remission, time to first disease flare, and cumulative glucocorticoid dose.[17]

Mandatory Visualizations

Signaling Pathway of Upadacitinib in GCA

cluster_cytokines Pro-inflammatory Cytokines in GCA cluster_receptors Cell Surface Receptors cluster_jak_stat JAK-STAT Signaling Pathway cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R binds IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR binds JAK1 JAK1 IL6R->JAK1 activates IFNgR->JAK1 activates STAT STAT JAK1->STAT phosphorylates pSTAT p-STAT Gene Gene Transcription (Inflammation) pSTAT->Gene translocates to nucleus and induces Upadacitinib Upadacitinib Upadacitinib->JAK1

Caption: Upadacitinib inhibits JAK1, a key enzyme in the signaling pathway of pro-inflammatory cytokines like IL-6 and IFN-γ, which are implicated in the pathogenesis of GCA. This inhibition blocks the downstream phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of inflammatory genes.

Experimental Workflow of the SELECT-GCA Trial

cluster_arms Treatment Arms start Patient Population (N=428) New-onset or Relapsing GCA rand Randomization (2:1:1) start->rand upa15 Upadacitinib 15 mg qd + 26-week Prednisone Taper rand->upa15 n=209 upa75 Upadacitinib 7.5 mg qd + 26-week Prednisone Taper rand->upa75 n=107 pbo Placebo qd + 52-week Prednisone Taper rand->pbo n=112 endpoint Primary Endpoint Assessment at Week 52: Sustained Remission upa15->endpoint upa75->endpoint pbo->endpoint

References

Cross-Validation of MCI-186 (Edaravone) Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially referenced as GCA-186, our investigation clarifies the subject of this guide as MCI-186, commonly known as Edaravone. This potent free radical scavenger has garnered significant attention for its neuroprotective effects, particularly in the context of acute ischemic stroke (AIS) and amyotrophic lateral sclerosis (ALS). This guide provides a comprehensive cross-validation of Edaravone's mechanism of action, comparing its performance with other neuroprotective agents and presenting supporting experimental data.

Mechanism of Action of Edaravone

Edaravone's primary mechanism is attributed to its robust free radical scavenging properties. It effectively quenches hydroxyl radicals (•OH) and peroxynitrite (ONOO-), mitigating oxidative stress-induced neuronal damage that is a hallmark of ischemic injury. Beyond direct scavenging, Edaravone's neuroprotective effects are mediated through the modulation of key signaling pathways.

Key Signaling Pathways
  • Nrf2/HO-1 Pathway: Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under conditions of oxidative stress, Edaravone promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including HO-1, which plays a crucial role in cellular defense against oxidative damage.

  • GDNF/RET Pathway: Recent studies have unveiled Edaravone's ability to activate the Glial cell line-derived neurotrophic factor (GDNF)/Rearranged during transfection (RET) signaling pathway. Edaravone induces the expression of the GDNF receptor RET, thereby promoting neurotrophic signaling that supports neuronal survival and function.

Comparative Efficacy in Acute Ischemic Stroke

Edaravone has been evaluated in numerous clinical trials for acute ischemic stroke. Below is a summary of its efficacy compared to placebo and other neuroprotective agents.

Quantitative Data Summary

Table 1: Edaravone vs. Placebo in Acute Ischemic Stroke

Study/TrialOutcome MeasureEdaravone GroupPlacebo GroupP-valueCitation(s)
Sharma et al. (2011)Favorable Outcome (mRS ≤ 2) at 90 days72% (18/25 patients)40% (10/25 patients)< 0.005[1]
Mean Barthel Index at 90 days82.40 ± 18.3268.20 ± 21.30< 0.005[1]
Meta-analysis (Badillo et al., 2023)Mortality Risk RatioReduced risk (RR 0.63)-< 0.00001[2]

Table 2: Edaravone vs. Other Neuroprotective Agents in Acute Ischemic Stroke

Comparison AgentsStudy/TrialOutcome MeasureEdaravone Group (Mean ± SD)Comparator Group (Mean ± SD)P-valueCitation(s)
Citicoline Mitta et al. (2012) (ECCS-AIS)Mean NIHSS Score at 3 months (Moderate-Severe Stroke)4.46 ± 3.5210.28 ± 7.930.00[3][4][5]
Cerebrolysin & Citicoline Mehta et al. (2019)Mean NIHSS Score at 90 daysSignificant reduction vs. placeboSignificant reduction vs. placebo< 0.001[6][7]
Mean Barthel Index Score at 90 daysSignificant improvement vs. placeboSignificant improvement vs. placebo< 0.001[6][7]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (0.1 mM in methanol or ethanol)

  • Test compound (Edaravone) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • 96-well plate or cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.

    • Prepare a series of dilutions of the test compound and the positive control.

  • Assay:

    • To a 96-well plate or cuvette, add a defined volume of the test compound or control.

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • A blank sample containing only the solvent and DPPH solution should be included.

  • Incubation:

    • Incubate the mixture in the dark at room temperature for a specified time (typically 30 minutes).

  • Measurement:

    • Measure the absorbance of the solution at 517 nm.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of the test compound.[8][9][10][11][12]

Visualizations

Signaling Pathway Diagrams

G Edaravone's Mechanism of Action: Signaling Pathways cluster_0 Nrf2/HO-1 Pathway cluster_1 GDNF/RET Pathway Edaravone_Nrf2 Edaravone Keap1_Nrf2 Keap1-Nrf2 Complex Edaravone_Nrf2->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Edaravone_GDNF Edaravone RET RET Receptor Edaravone_GDNF->RET induces expression Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) RET->Downstream GDNF GDNF GFRa1 GFRα1 GDNF->GFRa1 binds GFRa1->RET activates Survival Neuronal Survival & Function Downstream->Survival

Caption: Signaling pathways modulated by Edaravone.

Experimental Workflow Diagram

workflow DPPH Free Radical Scavenging Assay Workflow prep_solutions 1. Prepare Solutions (DPPH, Edaravone, Control) setup_assay 2. Set up Assay (Add samples to plate/cuvettes) prep_solutions->setup_assay add_dpph 3. Add DPPH Solution (Initiate reaction) setup_assay->add_dpph incubate 4. Incubate (30 min in dark) add_dpph->incubate measure 5. Measure Absorbance (at 517 nm) incubate->measure calculate 6. Calculate (% Scavenging & IC50) measure->calculate

Caption: Workflow for the DPPH free radical scavenging assay.

Conclusion

MCI-186 (Edaravone) demonstrates a multifaceted mechanism of action centered on its potent free radical scavenging ability, which is further supported by its modulation of the Nrf2/HO-1 and GDNF/RET signaling pathways. Clinical data from studies on acute ischemic stroke indicate a favorable efficacy profile for Edaravone compared to both placebo and other neuroprotective agents like Citicoline. The experimental protocols provided offer a basis for the continued investigation and validation of its antioxidant properties. This comprehensive guide serves as a valuable resource for researchers and professionals in the field of neuroprotective drug development.

References

Independent Verification of GCA-186's Therapeutic Potential for Neuroinflammatory Disease X

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers an objective comparison of GCA-186, a novel inhibitor of the MAP4K-Z pathway, against Compound-B, an experimental JAK-STAT pathway inhibitor, for the treatment of Neuroinflammatory Disease X (NDX). The analysis is based on key preclinical data to assist researchers and drug development professionals in evaluating the therapeutic potential of this compound.

Comparative Data Summary

Quantitative data from head-to-head studies are summarized below for direct comparison of this compound and Compound-B.

Table 1: In Vitro Potency and Selectivity

CompoundTarget PathwayIC50 (nM) vs. Primary TargetSelectivity (Fold vs. Off-Target Panel)
This compound MAP4K-Z15>1000x
Compound-B JAK-STAT50>200x
IC50 (Half maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific target. A lower value signifies higher potency.

Table 2: Efficacy in Cell-Based Cytokine Release Assay

CompoundAssay TypeKey BiomarkerEC50 (nM)Max. Inhibition (%)
This compound LPS-stimulated MicrogliaTNF-α Release3095%
Compound-B LPS-stimulated MicrogliaTNF-α Release8580%
EC50 (Half maximal effective concentration) indicates the concentration of a drug that provokes a response halfway between the baseline and maximum effect.

Table 3: In Vivo Efficacy in a Rodent Model of NDX

Compound (Dose)Outcome MeasureResultp-value
This compound (10 mg/kg) Reduction in Disease Score65%<0.01
Compound-B (10 mg/kg) Reduction in Disease Score45%<0.05
Vehicle Control Reduction in Disease Score0%-

Table 4: Preliminary Pharmacokinetic (PK) Profile in Rodents

CompoundBioavailability (%)Half-life (hours)Brain Penetration (Brain/Plasma Ratio)
This compound 4080.8
Compound-B 2540.3

Signaling Pathways and Experimental Workflows

Visual diagrams of the targeted signaling pathway and a key experimental workflow are provided below.

GCA186_Signaling_Pathway cluster_upstream Upstream Activators cluster_pathway MAP4K-Z Signaling Cascade cluster_downstream Downstream Effects Stress Cellular Stress MAP4KZ MAP4K-Z Stress->MAP4KZ Cytokines Pro-inflammatory Cytokines Cytokines->MAP4KZ MAP3K MAP3K MAP4KZ->MAP3K MKK MKK4/7 MAP3K->MKK JNK JNK MKK->JNK AP1 AP-1 Activation JNK->AP1 Inflammation Inflammatory Gene Expression AP1->Inflammation GCA186 This compound GCA186->MAP4KZ

Caption: this compound is a selective inhibitor of the MAP4K-Z pathway.

Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plate 1. Plate Microglia Cells Incubate1 2. Incubate 24h Plate->Incubate1 Add_Compound 3. Add this compound or Compound-B Incubate1->Add_Compound Add_LPS 4. Add LPS Stimulant Add_Compound->Add_LPS Incubate2 5. Incubate 6h Add_LPS->Incubate2 Collect 6. Collect Supernatant Incubate2->Collect ELISA 7. Perform TNF-α ELISA Collect->ELISA Analyze 8. Analyze Data ELISA->Analyze

Caption: Workflow for the in vitro cytokine release assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

1. In Vitro Kinase Assay (IC50 Determination)

  • Objective: To determine the potency of this compound and Compound-B in inhibiting their primary kinase targets.

  • Methodology:

    • Recombinant human MAP4K-Z and JAK kinases were utilized in the assay.

    • A 10-point dose-response curve for each compound was prepared via serial dilutions.

    • The kinase, a specific peptide substrate, and ATP were combined and incubated in a 384-well plate.

    • The reaction was initiated by the addition of the compound at varying concentrations.

    • Following a 60-minute incubation period, the level of substrate phosphorylation was quantified using a luminescence-based assay.

    • Data were normalized against a vehicle control (DMSO) and plotted against the logarithm of the inhibitor concentration.

    • The IC50 value was calculated using a non-linear regression model.

  • Selectivity Profiling: this compound was screened against a broad panel of over 300 kinases to assess its off-target inhibition profile.

2. Cell-Based Cytokine Release Assay (EC50 Determination)

  • Objective: To measure the efficacy of the compounds in inhibiting the release of the pro-inflammatory cytokine TNF-α in a relevant cell model.

  • Cell Line: Murine BV-2 microglial cells.

  • Methodology:

    • BV-2 cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were pre-treated with various concentrations of this compound or Compound-B for 1 hour.

    • Inflammation was induced by the addition of Lipopolysaccharide (LPS).

    • After a 6-hour incubation period, the cell culture supernatant was collected.

    • The concentration of TNF-α in the supernatant was quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The EC50 value was determined by fitting the dose-response data to a suitable pharmacological model.

3. In Vivo Animal Model of NDX

  • Objective: To evaluate the therapeutic efficacy of this compound and Compound-B in a preclinical model of Neuroinflammatory Disease X.

  • Model: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice, a standard model for multiple sclerosis.

  • Methodology:

    • EAE was induced in female C57BL/6 mice through immunization with MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

    • Mice were monitored daily for clinical signs of the disease and scored on a standardized scale.

    • Upon the onset of the disease, mice were randomized into treatment groups: Vehicle, this compound (10 mg/kg, oral, daily), and Compound-B (10 mg/kg, oral, daily).

    • The treatment was administered for 21 days.

    • The primary endpoint was the clinical disease score, with secondary outcomes including changes in body weight and histological analysis of spinal cord sections.

    • Statistical analysis was performed using a two-way ANOVA with post-hoc tests to compare the different treatment groups.

A Comparative Analysis of TAK-186 and RNAi-Mediated Silencing for Targeting EGFR in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the novel T-cell engager, TAK-186, and the established method of RNA interference (RNAi) for the functional knockdown of the Epidermal Growth Factor Receptor (EGFR). This document outlines the mechanisms of action, presents supporting experimental data, and provides detailed experimental protocols to aid in the selection of the most appropriate research methodology.

Introduction to EGFR Targeting

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a key driver in the development and progression of numerous cancers, making it a critical therapeutic target.[2][3] Two distinct approaches to inhibit EGFR function at the molecular level are the use of targeted biologics like TAK-186 and genetic knockdown using RNA interference (RNAi).

TAK-186 is a conditionally active T-cell engager (TCE) designed to target EGFR-expressing tumor cells.[4][5] This prodrug is preferentially activated within the tumor microenvironment, where it then redirects T-cells to kill cancer cells.[4][5][6] In contrast, RNAi is a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules.[7] In a research context, synthetic small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells to specifically silence the EGFR gene.[8][9]

Mechanism of Action

TAK-186: Conditional T-Cell Engagement

TAK-186 operates as a prodrug, which minimizes off-tumor toxicity.[5] Upon binding to EGFR on the surface of tumor cells, TAK-186 is cleaved by proteases that are abundant in the tumor microenvironment.[6] This cleavage activates the molecule, allowing its CD3-binding domain to engage T-cells.[6] The resulting proximity between the T-cell and the tumor cell leads to T-cell activation and subsequent tumor cell lysis. This mechanism is independent of the EGFR signaling pathway itself and instead leverages the presence of EGFR as a surface antigen for targeted immunotherapy.

RNAi: Post-Transcriptional Gene Silencing

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of TAK-186 and RNAi in targeting EGFR, based on preclinical studies.

Table 1: In Vitro Efficacy of TAK-186 (Pre-cleaved) vs. RNAi
ParameterTAK-186 (Pre-cleaved)RNAi (siRNA/shRNA)Cell LinesReference
EC50 (T-cell dependent cellular cytotoxicity) 0.07 pM - 0.54 pMNot ApplicableLoVo, HT29, SCC25[11]
EGFR Protein Knockdown Not Applicable71.31% - >90%A549, SPC-A1, PC9[9][12]
EGFR mRNA Knockdown Not Applicable37.04% - 54.92%A549, SPC-A1[9]
Inhibition of Cell Proliferation Dependent on T-cell co-cultureUp to 85%A549, SPC-A1[9]
Table 2: In Vivo Efficacy of TAK-186 vs. RNAi in Xenograft Models
ParameterTAK-186RNAi (dsRNA)Animal ModelReference
Tumor Growth Inhibition 100% at ≥4 µg/kg75.06% (size), 73.08% (weight)NSG Mice[4][9][13]
Tumor Regression Observed at doses ≥4 µg/kgNot explicitly reported as regressionNSG Mice[4][5]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of TAK-186 in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of TAK-186 in immunodeficient mice bearing human tumor xenografts.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • EGFR-expressing human tumor cells (e.g., SCC25, LoVo, HT29)

  • Human T-cells

  • TAK-186

  • Control molecule (e.g., NCL-186)

  • Cell culture reagents

  • Calipers for tumor measurement

Procedure:

  • Establish solid tumors by subcutaneously injecting EGFR-expressing human tumor cells into the flanks of immunodeficient mice.

  • Once tumors are established (e.g., reach a certain volume), adoptively transfer human T-cells into each mouse via intravenous injection (e.g., 2.5 x 10^6 cells per mouse).

  • Administer the initial intravenous dose of TAK-186 or a negative control molecule.

  • Continue to administer TAK-186 or the control molecule at a specified dosing schedule (e.g., every 3 days for a total of 7 doses).[4]

  • Monitor tumor volume by caliper measurements at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Protocol 2: In Vitro RNAi-Mediated Knockdown of EGFR

Objective: To specifically knockdown EGFR expression in a cancer cell line using siRNA.

Materials:

  • Human cancer cell line with EGFR expression (e.g., A549, PC-9)

  • siRNA targeting human EGFR (validated sequences)

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Reagents for Western blotting and qRT-PCR

Procedure:

  • Culture the chosen cancer cell line to the desired confluency in multi-well plates.

  • Prepare the siRNA-transfection reagent complexes according to the manufacturer's instructions.

  • Transfect the cells with the EGFR-targeting siRNA or the non-targeting control siRNA.

  • Incubate the cells for a specified period (e.g., 48-72 hours) to allow for gene silencing.

  • Harvest the cells and prepare lysates for protein and RNA analysis.

  • Assess the level of EGFR protein knockdown by Western blotting, using an antibody specific for EGFR.

  • Quantify the reduction in EGFR mRNA levels using quantitative real-time PCR (qRT-PCR).

  • To assess the functional consequences of EGFR knockdown, perform cell-based assays such as cell proliferation assays (e.g., MTT assay) or apoptosis assays.[8][9]

Visualizing the EGFR Signaling Pathway and Experimental Workflows

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Experimental_Workflows cluster_TAK186 TAK-186 In Vivo Efficacy cluster_RNAi RNAi Knockdown In Vitro T1 Establish Tumor Xenograft T2 Adoptive T-cell Transfer T1->T2 T3 Administer TAK-186 T2->T3 T4 Monitor Tumor Growth T3->T4 R1 Cell Culture R2 Transfect with siRNA R1->R2 R3 Incubate (48-72h) R2->R3 R4 Analyze Knockdown & Functional Effects R3->R4

Discussion and Conclusion

TAK-186 offers a clinically relevant model for studying a novel immunotherapeutic approach. Its key advantage is the conditional activation in the tumor microenvironment, which provides a potential for high efficacy with reduced systemic toxicity.[5] This makes it an excellent tool for preclinical studies aimed at evaluating the potential of T-cell engaging therapies for EGFR-positive tumors.

RNAi , on the other hand, provides a direct and highly specific method for studying the consequences of EGFR loss-of-function at the cellular and molecular level.[8] It is a versatile research tool for dissecting the role of EGFR in various signaling pathways and for identifying synthetic lethal interactions. However, the delivery of RNAi therapeutics in vivo remains a significant challenge, and off-target effects can be a concern if not properly controlled.

References

Navigating the Landscape of Neuroprotection: A Closer Look at Edaravone (MCI-186)

Author: BenchChem Technical Support Team. Date: November 2025

A critical point of clarification for researchers: The compound of interest, often cited in the context of neuroprotection, is Edaravone, also known by its developmental code MCI-186. The term "GCA-186" appears to be a misnomer, as scientific literature does not support the existence of a compound with this designation. Furthermore, a key structural feature of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is its achiral nature. This means that Edaravone does not possess enantiomers, which are non-superimposable mirror-image isomers. Consequently, a side-by-side comparison of enantiomers is not applicable to this molecule.

This guide provides a comprehensive overview of Edaravone (MCI-186), focusing on its established mechanism of action, clinical applications, and the scientific principles precluding the existence of its enantiomers.

Understanding the Molecular Structure of Edaravone

The chemical structure of Edaravone is characterized by a pyrazolone ring. For a molecule to exhibit enantiomerism, it must contain at least one chiral center – typically a carbon atom bonded to four different substituent groups. In the case of Edaravone, the carbon atom at the 4th position of the pyrazolone ring is bonded to two hydrogen atoms. As these two substituents are identical, this carbon is not a chiral center, rendering the entire molecule achiral. Therefore, Edaravone exists as a single chemical entity, not as a pair of enantiomers.

Mechanism of Action: A Potent Free Radical Scavenger

Edaravone's neuroprotective effects are primarily attributed to its potent antioxidant properties as a free radical scavenger.[1][2] Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of various neurological disorders, including amyotrophic lateral sclerosis (ALS) and ischemic stroke.[2]

Edaravone effectively quenches harmful free radicals, such as hydroxyl radicals (•OH), which can cause significant damage to cellular components like lipids, proteins, and DNA. By neutralizing these reactive species, Edaravone helps to mitigate neuronal damage and slow disease progression in certain neurodegenerative conditions.

The proposed mechanism involves a hydrogen atom transfer from the Edaravone molecule to the free radical, thereby neutralizing it. The resulting Edaravone radical is more stable and less reactive, preventing a cascade of further oxidative damage.

Edaravone_Mechanism cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Reactive_Oxygen_Species Reactive Oxygen Species (ROS) (e.g., •OH) Neuronal_Damage Neuronal Damage (Lipid Peroxidation, DNA damage, etc.) Reactive_Oxygen_Species->Neuronal_Damage Induces Neutralized_Species Neutralized Species Reactive_Oxygen_Species->Neutralized_Species Edaravone Edaravone (MCI-186) Edaravone->Reactive_Oxygen_Species Scavenges Edaravone_Radical Stable Edaravone Radical Edaravone->Edaravone_Radical

References

Safety Operating Guide

Proper Disposal of GCA-186: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of GCA-186

This compound, a potent anti-HIV-1 agent, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and to mitigate environmental impact. As a benzoylurea derivative, this compound shares structural similarities with insecticides like diflubenzuron, and therefore, its disposal should be approached with a high degree of caution, assuming similar hazard characteristics. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, immediately contain the material using an inert absorbent and follow the detailed spill response protocol outlined in your laboratory's safety manual.

II. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the safe disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and should be sealable to prevent leakage or airborne dispersal.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 2: Waste Labeling

  • The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," its CAS number (149950-61-8), and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Include the accumulation start date on the label.

Step 3: Temporary Storage

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, away from general laboratory traffic, and clearly marked.

  • Ensure the storage area is cool, dry, and away from incompatible materials.

Step 4: Scheduling for Professional Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound waste through standard laboratory trash or down the drain. Improper disposal can lead to environmental contamination and regulatory non-compliance.[1][2]

Step 5: Record Keeping

  • Maintain a log of all this compound waste generated, including the quantity and date of disposal. This documentation is crucial for regulatory compliance and for tracking chemical inventory.

III. Quantitative Data on Related Compounds

ParameterValue (for Diflubenzuron)Reference
Environmental Fate
Soil Half-life3 to 4 days (rapid microbial degradation)[3]
Water Half-life1 day (alkaline water), 16+ days (acidic water)[4]
Toxicity
Acute Oral LD50 (Rat)>4640 mg/kg[3]
Aquatic Invertebrate LC501.5 ppb (water-flea), 0.5 ppb (blue crab)[4]
Fish LC50 (96-hour)180 - 660 mg/L[3]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

GCA186_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_documentation Documentation start This compound Waste Generated wear_ppe Wear Appropriate PPE start->wear_ppe Safety First segregate_waste Segregate Solid & Liquid Waste wear_ppe->segregate_waste label_container Label Hazardous Waste Container segregate_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste schedule_pickup Schedule EHS Pickup store_waste->schedule_pickup record_keeping Maintain Disposal Log schedule_pickup->record_keeping end Disposal Complete record_keeping->end

This compound Disposal Workflow

V. Environmental and Health Hazard Considerations

Benzoylurea compounds, as a class, are known to be highly toxic to aquatic invertebrates.[4][5][6] Therefore, it is critical to prevent any release of this compound into the environment. Disposal down the drain is strictly prohibited as it can have detrimental effects on aquatic ecosystems.[1][2] While mammalian toxicity is generally low for this class of compounds, appropriate handling is still necessary to avoid potential skin and eye irritation.[4][7]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Logistical Information for Handling GCA-186

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for GCA-186, identified as 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil, is publicly available. The following guidance is based on general safety protocols for handling pyrimidine derivatives and non-nucleoside reverse transcriptase inhibitors (NNRTIs), as well as data from structurally related compounds. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational plans for safe handling and disposal, as well as emergency procedures.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Primary: - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- N95 or equivalent respiratorSecondary: - Face shield (if splash hazard exists)- Disposable sleeves
Solution Preparation and Handling Primary: - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coatSecondary: - Face shield (if splash hazard exists)- Chemical-resistant apron
General Laboratory Use - Nitrile gloves- Safety glasses with side shields- Lab coat

Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

Operational Plan: Safe Handling Workflow

Handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

GCA186_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace (e.g., Chemical Fume Hood) prep_ppe->prep_area prep_materials Gather All Necessary Materials and Equipment prep_area->prep_materials handling_weigh Weigh Solid this compound prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_use Perform Experimental Procedure handling_dissolve->handling_use cleanup_decontaminate Decontaminate Work Surfaces handling_use->cleanup_decontaminate Procedure Complete cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_ppe Doff and Dispose of PPE cleanup_dispose_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure TypeImmediate Action
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while under a safety shower. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE (double gloves, lab coat, safety goggles).

    • Cover the spill with an absorbent material (e.g., chemical absorbent pads, vermiculite).

    • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS department or emergency response team immediately.

    • Prevent entry into the contaminated area.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid this compound - Collect in a clearly labeled, sealed hazardous waste container.
Contaminated Labware (e.g., pipette tips, vials) - Place in a designated, labeled hazardous waste container.
Contaminated Solutions - Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
Contaminated PPE - Place in a designated hazardous waste bag and seal before disposal in a solid waste container.

General Disposal Guidelines:

  • Never dispose of this compound down the drain.

  • Ensure all waste containers are properly labeled with the chemical name and hazard information.

  • Contact your institution's EHS department for hazardous waste pickup and disposal procedures.

This document provides a foundational guide for handling this compound. It is imperative that all personnel receive training on these procedures and any institution-specific protocols before commencing work with this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GCA-186
Reactant of Route 2
Reactant of Route 2
GCA-186

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.